molecular formula C32H40Cl2Cu2N2O2+ B15544010 BC21

BC21

Cat. No.: B15544010
M. Wt: 682.7 g/mol
InChI Key: XSQWCPFJWRDSMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BC21 is a useful research compound. Its molecular formula is C32H40Cl2Cu2N2O2+ and its molecular weight is 682.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C32H40Cl2Cu2N2O2+

Molecular Weight

682.7 g/mol

IUPAC Name

copper;dichloroniocopper(1-);bis(1-(piperidin-1-ylmethyl)naphthalen-2-ol)

InChI

InChI=1S/2C16H19NO.2ClH.2Cu/c2*18-16-9-8-13-6-2-3-7-14(13)15(16)12-17-10-4-1-5-11-17;;;;/h2*2-3,6-9,18H,1,4-5,10-12H2;2*1H;;/q;;;;;+1

InChI Key

XSQWCPFJWRDSMT-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

C21 DREADD Receptor: A Technical Guide to Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity and selectivity profile of Compound 21 (C21), a second-generation agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant signaling pathways to serve as a core resource for researchers in neuroscience and pharmacology.

Introduction

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are powerful chemogenetic tools used to remotely control neuronal and non-neuronal signaling.[1] The first generation of these receptors, derived from human muscarinic acetylcholine (B1216132) receptors, are activated by clozapine-N-oxide (CNO).[1] However, the in vivo conversion of CNO to clozapine (B1669256), which has its own psychoactive properties, has raised concerns about off-target effects.[1][2][3] Compound 21 (C21) was developed as an alternative DREADD agonist to circumvent this issue, as it does not undergo back-metabolism to clozapine. This guide focuses on the critical pharmacological characteristics of C21: its binding affinity for various DREADD receptors and its selectivity profile against a panel of wild-type G protein-coupled receptors (GPCRs).

Binding Affinity and Potency of C21 at Muscarinic DREADDs

C21 has been characterized as a potent agonist for both excitatory (Gq-coupled) and inhibitory (Gi-coupled) muscarinic-based DREADDs. Its binding affinity and functional potency have been quantified in several studies, demonstrating a clear preference for DREADDs over their wild-type counterparts.

Quantitative Binding and Functional Data

The following tables summarize the binding affinities (expressed as pKi or Ki) and functional potencies (expressed as pEC50) of C21 at various human muscarinic DREADDs and wild-type receptors. For comparison, data for the endogenous ligand acetylcholine (ACh) and the first-generation DREADD agonist CNO are also included.

Table 1: Binding Affinities (pKi) of C21 and Other Ligands at Muscarinic DREADDs and Wild-Type Receptors

LigandhM1Dq (DREADD)hM4Di (DREADD)hM1 (Wild-Type)hM4 (Wild-Type)
C21 >10-fold higher affinity than wild-type>10-fold higher affinity than wild-type5.975.44
CNO >10-fold higher affinity than wild-type>10-fold higher affinity than wild-type--
Acetylcholine >10-fold lower affinity than wild-type>10-fold lower affinity than wild-type--

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Potencies (pEC50) of C21 and Other Ligands in DREADD-Mediated Signaling Assays

LigandhM1Dq (IP1 Accumulation)hM1Dq (pERK1/2 Activation)hM4Di (cAMP Inhibition)hM4Di (pERK1/2 Activation)hM3Dq (Ca2+ Mobilization)
C21 Potent AgonistPotent Agonist7.77Submicromolar Potency8.48
CNO Potent AgonistPotent AgonistSubmicromolar PotencySubmicromolar Potency-
Acetylcholine Weak/No ActivityWeak/No ActivityWeak/No ActivityWeak/No Activity-

Note: pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates a higher potency.

Table 3: Comparative Binding Affinities (Ki) of C21 and Clozapine at DREADDs

LigandhM3Dq (Ki, nM)hM4Di (Ki, nM)
C21 23091
Clozapine 3.52.8

Selectivity Profile and Off-Target Effects

While C21 demonstrates high selectivity for muscarinic DREADDs over their wild-type counterparts, its broader selectivity profile across the GPCR-ome reveals potential for off-target interactions, particularly at higher concentrations.

GPCRome Screening

Radioligand binding studies have assessed the affinity of C21 against a large panel of non-olfactory GPCRs. While C21 shows at least 10-fold lower affinity for the majority of these receptors compared to muscarinic DREADDs, notable exceptions exist.

C21 exhibits weak to moderate binding affinity for several other GPCRs, including members of the serotonin (B10506) (e.g., 5-HT2A, 5-HT2C, 5-HT7), dopamine (B1211576) (D1), and histamine (B1213489) (H1) receptor families. In some cases, the affinity for these off-target receptors is similar to or greater than that for the muscarinic DREADDs.

Despite this binding, functional activity assays on a panel of 318 non-olfactory GPCRs indicated that C21 is largely devoid of agonist activity at these off-target receptors. However, there is a possibility that C21 may act as a functional antagonist at GPCRs to which it binds. For instance, C21 has been shown to act as a weak functional antagonist at wild-type hM1 and hM4 receptors.

Dose-Dependent Off-Target Effects In Vivo

In vivo studies in rats have highlighted dose-dependent off-target effects of C21. For example, a 1 mg/kg dose of C21 was found to increase the activity of nigral neurons in control animals not expressing DREADDs, indicating a significant off-target effect. This effect was circumvented by reducing the dose to 0.5 mg/kg, which still effectively activated inhibitory DREADDs. These findings underscore the importance of careful dose-response studies to identify a therapeutic window that maximizes DREADD-specific activation while minimizing off-target effects.

Signaling Pathways

C21 activates muscarinic DREADDs, which are G protein-coupled receptors that signal through distinct downstream pathways depending on the G protein they are coupled to.

  • Gq-Coupled DREADDs (hM1Dq, hM3Dq): Activation of these receptors by C21 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway C21 C21 hM3Dq hM3Dq/hM1Dq (Gq-DREADD) C21->hM3Dq binds Gq Gq protein hM3Dq->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: Gq-coupled DREADD signaling pathway activated by C21.

  • Gi-Coupled DREADDs (hM4Di): Activation of these receptors by C21 inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Gi_Signaling_Pathway cluster_downstream Downstream Effects C21 C21 hM4Di hM4Di (Gi-DREADD) C21->hM4Di binds Gi Gi protein hM4Di->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Inactivation cAMP->PKA

Caption: Gi-coupled DREADD signaling pathway activated by C21.

Experimental Protocols

The characterization of C21's binding affinity and functional potency relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., C21) by measuring its ability to displace a radiolabeled ligand from a receptor.

Methodology:

  • Cell Culture and Transfection: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells are transfected with plasmids encoding the DREADD or wild-type receptor of interest.

  • Membrane Preparation: Approximately 48 hours post-transfection, cells are harvested, and cell membranes are prepared by homogenization and centrifugation.

  • Binding Reaction: Cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) and varying concentrations of the unlabeled competitor ligand (C21).

  • Separation and Scintillation Counting: The reaction is terminated by rapid filtration to separate bound from free radioligand. The radioactivity retained on the filters is then quantified using a scintillation counter.

  • Data Analysis: The data are fitted to a one-site competition binding model to determine the IC50 value (the concentration of competitor that displaces 50% of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Transfect cells with DREADD construct B Culture cells for ~48h A->B C Harvest cells and prepare membranes B->C D Incubate membranes with [3H]-Ligand + varying [C21] C->D E Separate bound and free radioligand via filtration D->E F Quantify bound radioactivity (Scintillation Counting) E->F G Plot % inhibition vs. [C21] F->G H Determine IC50 value G->H I Calculate Ki using Cheng-Prusoff equation H->I

Caption: Experimental workflow for a radioligand competition binding assay.

Functional Assays

Functional assays measure the cellular response to receptor activation, thereby determining the potency (EC50) and efficacy of an agonist.

  • IP1 Accumulation Assay (for Gq-DREADDs): This assay measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3. Increased IP1 levels indicate Gq pathway activation.

  • cAMP Inhibition Assay (for Gi-DREADDs): This assay measures the inhibition of forskolin- or isoproterenol-stimulated cAMP production. A decrease in cAMP levels indicates Gi pathway activation.

  • ERK1/2 Phosphorylation (pERK) Assay (for Gq and Gi-DREADDs): This assay quantifies the phosphorylation of ERK1/2, a downstream signaling molecule in both Gq and Gi pathways, often using an ELISA-based method.

  • Intracellular Calcium (Ca2+) Mobilization Assay (for Gq-DREADDs): This assay uses a fluorescent calcium indicator to measure the increase in intracellular calcium concentration following receptor activation.

Conclusion

C21 is a potent and selective agonist for muscarinic-based DREADDs, offering a valuable alternative to CNO for in vivo studies where the metabolic conversion of CNO to clozapine is a concern. It exhibits a significant affinity preference for DREADD receptors over their wild-type counterparts. However, researchers should be aware of its potential for off-target binding to other GPCRs, particularly at higher doses. Careful dose-selection and the use of appropriate control groups are critical to ensure that the observed effects are specifically mediated by DREADD activation. This technical guide provides the foundational data and methodologies to aid in the design and interpretation of experiments utilizing C21 as a chemogenetic actuator.

References

Navigating the Dual Identity of Compound 21 in Neuroscience: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification for Researchers: The designation "Compound 21" (C21) refers to two distinct molecules within the field of neuroscience, each with unique mechanisms of action and applications. This guide provides an in-depth technical overview of both entities to ensure clarity and precision in research and development.

Part 1 of this document focuses on Compound 21, the selective Angiotensin II AT2 receptor agonist , a promising therapeutic agent for neuroprotection in ischemic stroke and traumatic brain injury.

Part 2 details Compound 21, the DREADD (Designer Receptors Exclusively Activated by Designer Drugs) agonist , a powerful chemogenetic tool for the remote control of neuronal activity in preclinical research.

We strongly advise researchers to verify the chemical identity (CAS number) of their intended "Compound 21" to ensure the appropriate application and interpretation of experimental data.

Part 1: Compound 21 - The Angiotensin II AT2 Receptor Agonist

Chemical Name: N-butyloxycarbonyl-3-(4-imidazol-1-ylmethylphenyl)-5-isobutylthiophene-2-sulfonamide CAS Number: 477775-14-7

Introduction

Compound 21 (C21) is a selective, non-peptide agonist of the Angiotensin II Type 2 (AT2) receptor.[1] In the central nervous system, the AT2 receptor is implicated in neuroprotective and regenerative processes, often opposing the detrimental effects of the AT1 receptor.[2][3] C21 has emerged as a significant research compound for its potential therapeutic applications in neurological disorders characterized by inflammation and ischemic damage, such as stroke and traumatic brain injury (TBI).[2][4]

In Vitro Applications and Quantitative Data

In vitro studies have been crucial in elucidating the mechanism of action of C21 at the cellular level. Key applications include the investigation of neurite outgrowth, anti-inflammatory effects, and cellular signaling pathways.

ParameterValueCell Line/SystemDescription
Binding Affinity (Ki) 0.4 nMAT2 ReceptorDemonstrates high and selective affinity for the AT2 receptor.[5]
Binding Affinity (Ki) >10 µMAT1 ReceptorShows very low affinity for the AT1 receptor, highlighting its selectivity.[5]
Effective Concentration 100 µMHuman Umbilical Vein Endothelial Cells (HUVECs)Reduced TNF-α-induced gene expression of ICAM, CCL2, and IL-6.[6]
Effective Concentration 0.1–10 μMPrimary Cortical Neurons (Rat)Increased the cell surface levels of the BDNF receptor, TRKB.[7]

Table 1: In Vitro Quantitative Data for Compound 21 (AT2R Agonist)

Key In Vitro Experimental Protocols

This assay assesses the potential of C21 to promote neuronal regeneration.

  • Cell Culture: iPSC-derived human neurons (e.g., cortical glutamatergic or spinal motor neurons) are cultured on plates pre-coated with Poly-D-lysine and Laminin.[8][9]

  • Compound Treatment: After allowing the neurons to form initial networks (typically 48-72 hours), they are treated with various concentrations of C21.[9] A vehicle control (e.g., DMSO) and a positive control (e.g., a known neurotrophic factor) are included.

  • Imaging: Neurite outgrowth is monitored over time (e.g., 24, 48, 72 hours) using high-content imaging systems. If using GFP-labeled neurons, live-cell imaging can be performed.[8]

  • Analysis: Software is used to quantify neurite length, number of branches, and other morphological parameters.[9]

This protocol evaluates the ability of C21 to mitigate inflammatory responses in the neurovasculature.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence.

  • Induction of Inflammation: Inflammation is induced by treating the cells with Tumor Necrosis Factor-alpha (TNF-α).

  • C21 Treatment: Cells are co-treated with TNF-α and varying concentrations of C21.

  • Gene Expression Analysis (qPCR): After incubation, RNA is extracted from the cells. Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of inflammatory markers such as ICAM-1, CCL2, and IL-6.[6] Gene expression is quantified using the ΔCT method.[6]

In Vivo Applications and Quantitative Data

In vivo studies in animal models of neurological disorders are critical for evaluating the therapeutic potential of C21. These studies have demonstrated its efficacy in reducing brain damage and improving functional outcomes.

ApplicationAnimal ModelC21 DosageKey Findings
Ischemic Stroke Spontaneously Hypertensive Rats (SHR)5, 10, or 50 ng/kg/min (pre-stroke)Dose-dependently decreased infarct volume and improved motor deficits.[10]
Ischemic Stroke Female Wistar Rats0.03 mg/kg IP (at reperfusion)Improved Bederson scores at 24 hours post-stroke.[3]
Ischemic Stroke Sprague-Dawley Rats1.5 μg/kg (Nose-to-Brain, 1.5h post-stroke)Reduced cerebral infarct size by 57% and improved neurological scores.[11]
Traumatic Brain Injury (TBI) C57BL/6 Mice0.03 mg/kg IP (1h and 3h post-TBI)Ameliorated Neurological Severity Score (NSS) and reduced inflammatory markers.[2][4]

Table 2: In Vivo Applications and Efficacy of Compound 21 (AT2R Agonist)

Key In Vivo Experimental Protocols

This is a widely used model to mimic ischemic stroke in rodents.

  • Animal Model: Spontaneously Hypertensive Rats (SHR) or other appropriate rodent strains are used.[10]

  • Surgical Procedure: Anesthesia is induced. A midline incision is made in the neck to expose the carotid artery. The middle cerebral artery is occluded, often by the intracerebral injection of endothelin-1 (B181129) (ET-1) to induce focal ischemia.[11][12]

  • C21 Administration: C21 can be administered before (pre-treatment) or after (post-treatment) the MCAO procedure. Routes of administration include intraperitoneal (IP) injection, continuous infusion, or nose-to-brain delivery.[3][11][12]

  • Behavioral Assessment: Neurological deficits are assessed at various time points post-stroke using scoring systems like the Bederson score, paw grasp test, and beam walk test.[3]

  • Histological Analysis: At the end of the experiment, animals are euthanized, and brains are sectioned. Infarct volume is typically quantified using staining methods like cresyl violet.[3]

This model is used to induce a focal brain injury.

  • Animal Model: C57BL/6 mice are commonly used.[2]

  • Surgical Procedure: Under anesthesia, a craniotomy is performed over the desired cortical region. A pneumatic impactor device is used to deliver a controlled impact to the exposed dura.

  • C21 Administration: C21 is typically administered via IP injection at specific time points after the injury (e.g., 1 and 3 hours post-TBI).[4]

  • Outcome Measures: Neurological function is assessed using the Neurological Severity Score (NSS).[4] At 24 hours post-injury, brain tissue is collected for immunoblotting analysis of inflammatory and apoptotic markers.[4]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of C21 are mediated through the activation of the AT2 receptor, which triggers several downstream signaling cascades.

AT2R_Signaling C21 Compound 21 AT2R AT2 Receptor C21->AT2R activates Apoptosis Apoptosis (Caspase-3, PARP) AT2R->Apoptosis inhibits IL10 ↑ IL-10 AT2R->IL10 induces eNOS ↑ p-eNOS AT2R->eNOS induces Inflammation Neuroinflammation (TNF-α, IL-1β) Neuroprotection Neuroprotection & Functional Recovery IL10->Inflammation inhibits IL10->Neuroprotection eNOS->Inflammation inhibits eNOS->Neuroprotection DREADD_Workflow cluster_prep Experimental Preparation cluster_exp Experiment AAV AAV-DREADD Virus (e.g., hM3Dq or hM4Di) Stereotaxic Stereotaxic Injection into Target Brain Region AAV->Stereotaxic Expression DREADD Expression in Specific Neurons Stereotaxic->Expression DREADD_Activation DREADD Activation Expression->DREADD_Activation C21_Admin Systemic C21 Administration (IP) C21_Admin->DREADD_Activation Neuronal_Mod Neuronal Modulation (Activation/Inhibition) DREADD_Activation->Neuronal_Mod Behavior Behavioral Outcome (e.g., Feeding, Locomotion) Neuronal_Mod->Behavior

References

Pharmacokinetic and pharmacodynamic properties of Compound 21

Author: BenchChem Technical Support Team. Date: December 2025

The designation "Compound 21" (C21) refers to two distinct and pharmacologically significant molecules, each with its own specific mechanism of action and therapeutic potential. This technical guide provides an in-depth overview of the pharmacokinetic and pharmacodynamic properties of both the DREADD (Designer Receptors Exclusively Activated by Designer Drugs) agonist and the Angiotensin II Type 2 (AT2) receptor agonist, both known as Compound 21. This document is intended for researchers, scientists, and drug development professionals.

Part 1: Compound 21 - The DREADD Agonist

Chemical Name: 11-(1-piperazinyl)-5H-dibenzo[b,e][1][2]diazepine

Compound 21, in the context of chemogenetics, is a potent and selective agonist for engineered G-protein coupled receptors known as DREADDs, particularly the muscarinic-based hM3Dq (excitatory) and hM4Di (inhibitory) receptors.[1][3] It serves as an alternative to clozapine-N-oxide (CNO) for in vivo studies, offering a favorable pharmacokinetic profile and reduced concerns about metabolic conversion to clozapine.[1]

Pharmacokinetic Properties

Compound 21 exhibits excellent bioavailability, brain penetrability, and a long-lasting presence in the central nervous system.

Table 1: Pharmacokinetic Parameters of DREADD Agonist Compound 21 in Mice

ParameterValueSpeciesRoute of AdministrationDosageSource
Peak Plasma Concentration (Cmax) ~5833 nMMouseIntraperitoneal (i.p.)3.0 mg/kg
Time to Peak Plasma Concentration (Tmax) 15 minMouseIntraperitoneal (i.p.)3.0 mg/kg
Peak Cerebrospinal Fluid (CSF) Concentration ~52 nMMouseIntraperitoneal (i.p.)3.0 mg/kg
Time to Peak CSF Concentration 15 minMouseIntraperitoneal (i.p.)3.0 mg/kg
Brain Concentration (15 min post-injection) ~722 nMMouseIntraperitoneal (i.p.)3.0 mg/kg
Brain Concentration (60 min post-injection) ~1273 nMMouseIntraperitoneal (i.p.)3.0 mg/kg
Plasma Protein Binding 95.1%MouseNot specifiedNot specified
Brain Protein Binding 95%MouseNot specifiedNot specified
Effective Free Concentration (Plasma, Peak) ~54 nMMouseIntraperitoneal (i.p.)Not specified
Effective Free Concentration (Brain, Peak) ~28 nMMouseIntraperitoneal (i.p.)Not specified
Pharmacodynamic Properties

Compound 21 is a potent agonist at hM3Dq and hM4Di DREADDs with demonstrated efficacy in modulating neuronal activity in vivo.

Table 2: In Vitro Pharmacodynamic Profile of DREADD Agonist Compound 21

ParameterReceptorValueAssaySource
EC50 hM4Di2.95 nMNot specified

In Vivo Efficacy and Off-Target Effects:

  • DREADD Activation: C21 effectively activates both excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs in vivo, allowing for bidirectional control of neuronal circuits.

  • Dosing: Effective doses in mice range from 0.3 mg/kg to 3 mg/kg, administered intraperitoneally. Doses of 0.4-1 mg/kg are suggested as suitable for DREADD activation.

  • Off-Target Effects: At higher doses (e.g., 1 mg/kg in rats), Compound 21 can exhibit off-target effects, including increased activity of nigral dopaminergic neurons in control animals. These effects are dose-dependent and can be mitigated by using lower doses (e.g., 0.5 mg/kg in male rats). Potential off-targets include serotoninergic 5-HT2 and histaminergic H1 receptors. Chronic administration of C21 (3 mg/kg) in mice not expressing DREADDs has been shown to modulate sleep patterns.

Experimental Protocols

Pharmacokinetic Analysis in Mice:

  • Animal Models: Male C57BL/6 mice are often used.

  • Drug Administration: Compound 21 is dissolved in a vehicle (e.g., DMSO and saline) and administered via intraperitoneal (i.p.) injection at a specified dose (e.g., 3.0 mg/kg).

  • Sample Collection: At various time points post-injection (e.g., 15, 30, and 60 minutes), blood, cerebrospinal fluid (CSF), and brain tissue are collected.

  • Quantification: Concentrations of Compound 21 in plasma, CSF, and brain homogenates are determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vivo DREADD-Mediated Neuronal Modulation:

  • Animal Models: Transgenic animals expressing DREADDs in specific neuronal populations (e.g., TH-Cre rats for dopaminergic neurons) are utilized.

  • Drug Administration: Compound 21 is administered at varying doses (e.g., 0.5 mg/kg or 1 mg/kg, i.p.) to both DREADD-expressing and control animals.

  • Electrophysiology: In vivo electrophysiological recordings (e.g., single-unit recordings) are performed to measure changes in the firing rate of the targeted neurons before and after C21 administration.

Signaling Pathways

DREADD_Signaling cluster_C21 Compound 21 cluster_DREADDs DREADD Receptors cluster_downstream Downstream Effects C21 Compound 21 hM3Dq hM3Dq (Gq-coupled) C21->hM3Dq activates hM4Di hM4Di (Gi-coupled) C21->hM4Di activates PLC Phospholipase C (PLC) hM3Dq->PLC activates AC Adenylate Cyclase (AC) hM4Di->AC inhibits GIRK GIRK Channel Activation hM4Di->GIRK IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation cAMP ↓ cAMP Production AC->cAMP Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition leads to GIRK->Neuronal_Inhibition

Caption: Signaling pathways of DREADD agonist Compound 21.

Part 2: Compound 21 - The AT2 Receptor Agonist

Chemical Name: N-Butyloxycarbonyl-3-(4-imidazol-1-ylmethylphenyl)-5-isobutylthiophene-2-sulfonamide

This iteration of Compound 21 is a selective non-peptide agonist for the Angiotensin II Type 2 (AT2) receptor. It is being investigated for its therapeutic potential in conditions involving inflammation, vascular dysfunction, and neurological injury.

Pharmacokinetic Properties

Detailed quantitative pharmacokinetic data for the AT2 receptor agonist Compound 21 is less prevalent in the public domain compared to the DREADD agonist. However, it is known to be orally available with an onset of action approximately 30 minutes after administration in humans.

Pharmacodynamic Properties

Compound 21 demonstrates high affinity and selectivity for the AT2 receptor, mediating a range of physiological effects.

Table 3: Pharmacodynamic Effects of AT2 Receptor Agonist Compound 21

EffectModel SystemKey FindingsSource
Vasodilation Human and rodent blood vesselsInduces vasodilation by blocking calcium transport into the cell, independent of the AT2 receptor. It can also cause vasoconstriction via AT1 receptor stimulation at certain concentrations.
Anti-inflammatory Human umbilical vein endothelial cells (HUVECs), ApoE-/- miceAttenuates TNFα-induced monocyte adhesion and expression of adhesion molecules (ICAM), CCL2, and IL-6. Reduces vascular inflammation in a high-fat diet mouse model.
Neuroprotection Mouse model of traumatic brain injury (TBI)Administered at 0.03 mg/kg i.p., it attenuated neurological deficits, reduced expression of inflammatory markers (IL-1β, TNF-α), and inhibited apoptotic markers.
Raynaud's Phenomenon Phase IIa clinical trial in patients with systemic sclerosisA single oral dose of 200 mg showed a trend towards improved rewarming after a cold challenge compared to placebo.
Experimental Protocols

In Vitro Vasoreactivity Assay:

  • Tissue Preparation: Arteries (e.g., mesenteric, iliac) from rats or mice are isolated and mounted in Mulvany myographs.

  • Experimental Conditions: Vessels are pre-constricted with an agent like phenylephrine (B352888) or U46619.

  • Drug Application: Cumulative concentrations of Compound 21 are added to the bath to generate concentration-response curves.

  • Measurement: Changes in vessel tension are recorded to determine vasodilation or vasoconstriction.

In Vivo Traumatic Brain Injury Model:

  • Animal Model: Unilateral cortical impact injury is induced in mice (e.g., C57BL/6).

  • Drug Administration: Compound 21 (e.g., 0.03 mg/kg, i.p.) is administered at specific time points post-injury (e.g., 1 and 3 hours).

  • Behavioral Assessment: Neurological severity scores (NSS) are used to evaluate functional outcomes.

  • Biochemical Analysis: At a defined endpoint (e.g., 24 hours), brain tissue is collected for analysis of inflammatory and apoptotic markers by immunoblotting.

Signaling Pathways

AT2R_Signaling cluster_C21 Compound 21 cluster_receptor AT2 Receptor cluster_effects Downstream Effects C21 Compound 21 AT2R AT2 Receptor C21->AT2R activates eNOS eNOS Activation AT2R->eNOS IL10 ↑ Interleukin-10 (IL-10) AT2R->IL10 Inflammatory_mediators ↓ TNF-α, IL-1β AT2R->Inflammatory_mediators Apoptosis_inhibition ↓ Apoptosis AT2R->Apoptosis_inhibition NO_production ↑ Nitric Oxide (NO) Production eNOS->NO_production Vasodilation Vasodilation NO_production->Vasodilation Anti_inflammation Anti-inflammatory Effects IL10->Anti_inflammation Neuroprotection Neuroprotection Anti_inflammation->Neuroprotection Inflammatory_mediators->Anti_inflammation Apoptosis_inhibition->Neuroprotection

Caption: Signaling pathways of AT2 receptor agonist Compound 21.

References

Unveiling Compound 21: A Technical Guide to its Synthesis and Application in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis, preparation, and research applications of two distinct and significant molecules both referred to as "Compound 21." To ensure clarity, this document will distinguish between Compound 21 (DREADD Agonist) , a potent chemogenetic tool, and Compound 21 (AT2 Receptor Agonist) , a selective modulator of the angiotensin system. This guide is intended to equip researchers with the necessary information to synthesize, prepare, and effectively utilize these compounds in their studies.

Executive Summary

The ambiguous designation "Compound 21" highlights the necessity for precise chemical identification in scientific research. This guide delineates the synthesis, mechanisms of action, and experimental considerations for two critical research tools:

  • Compound 21 (DREADD Agonist): Chemically identified as 11-(1-piperazinyl)-5H-dibenzo[b,e][1][2]diazepine, this compound is a second-generation agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). It offers an alternative to Clozapine-N-oxide (CNO) with improved pharmacokinetic properties for the remote control of neuronal activity in vivo.

  • Compound 21 (AT2 Receptor Agonist): With the chemical name N-[[3-[4-(1H-imidazol-1-ylmethyl)phenyl]-5-(2-methylpropyl)-2-thienyl]sulfonyl]-carbamic acid, butyl ester, this molecule is a selective agonist of the angiotensin II type 2 (AT2) receptor. It is a valuable tool for investigating the therapeutic potential of the AT2 receptor in cardiovascular and inflammatory diseases.

This document provides detailed synthesis protocols, comprehensive quantitative data, and visual representations of signaling pathways and experimental workflows to facilitate the effective use of these compounds in a research setting.

Part 1: Compound 21 (DREADD Agonist)

Chemical Name: 11-(1-piperazinyl)-5H-dibenzo[b,e][1][2]diazepine

Chemical Synthesis and Preparation

The synthesis of the DREADD agonist Compound 21 can be achieved on a kilogram scale without the need for chromatographic purification. The key steps involve an Ullmann condensation, followed by catalytic hydrogenation and a catalyzed cyclization.

Experimental Protocol: Kilo-Scale Synthesis

  • Step 1: Ullmann Condensation: An initial Ullmann condensation reaction is performed to couple the requisite aromatic precursors.

  • Step 2: Catalytic Hydrogenation: The intermediate from the condensation is then subjected to catalytic hydrogenation to reduce a specific functional group.

  • Step 3: Catalyzed Cyclization: The final step involves a catalyzed cyclization to form the dibenzo[b,e][1][2]diazepine core structure, yielding Compound 21.

A detailed, step-by-step laboratory protocol is proprietary and must be sourced from relevant patents or licensed suppliers. However, the above outline provides the fundamental chemical transformations involved.

Quantitative Pharmacological Data

The following tables summarize the key pharmacological parameters of the DREADD agonist Compound 21, highlighting its potency and selectivity for muscarinic-based DREADDs.[1][3]

Table 1: In Vitro Potency and Affinity of Compound 21 at DREADD Receptors [1][3]

ReceptorAssaypEC50 (mean ± SEM)pKi (mean ± SEM)
hM1Dq-8.91 ± 0.05-
hM3DqCalcium Mobilization8.48 ± 0.05-
hM4Di-7.77 ± 0.07>10-fold higher affinity than wildtype

Table 2: In Vivo Dosage and Administration

Animal ModelDose RangeRoute of AdministrationObserved Effects
Mice0.3 - 3.0 mg/kgIntraperitoneal (i.p.)Modulation of feeding behavior
Rats0.5 - 1.0 mg/kgIntraperitoneal (i.p.)Dose-dependent modulation of nigral neuron activity[4]

Note on Off-Target Effects: While Compound 21 is a selective DREADD agonist, studies have shown potential off-target effects at higher concentrations, including interactions with endogenous muscarinic receptors.[3] Therefore, careful dose-response studies and appropriate control experiments are crucial.

Signaling Pathways and Experimental Workflows

Signaling Pathways:

The DREADD agonist Compound 21 activates engineered G protein-coupled receptors (GPCRs), primarily the Gq-coupled hM3Dq and the Gi-coupled hM4Di receptors.

  • hM3Dq (Gq-coupled) Pathway: Activation of hM3Dq by Compound 21 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately leading to neuronal depolarization and increased neuronal activity.

  • hM4Di (Gi-coupled) Pathway: Activation of hM4Di by Compound 21 inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This results in the closing of cyclic nucleotide-gated ion channels and the activation of G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to neuronal hyperpolarization and decreased neuronal activity.

Gq_Pathway C21 Compound 21 hM3Dq hM3Dq (Gq) C21->hM3Dq PLC Phospholipase C hM3Dq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release triggers PKC Protein Kinase C DAG->PKC activates Depolarization Neuronal Depolarization Ca_release->Depolarization PKC->Depolarization

hM3Dq (Gq) Signaling Pathway

Gi_Pathway C21 Compound 21 hM4Di hM4Di (Gi) C21->hM4Di AC Adenylyl Cyclase hM4Di->AC inhibits GIRK GIRK Channels hM4Di->GIRK activates cAMP cAMP AC->cAMP produces Hyperpolarization Neuronal Hyperpolarization cAMP->Hyperpolarization GIRK->Hyperpolarization

hM4Di (Gi) Signaling Pathway

Experimental Workflow:

A typical in vivo experiment using the DREADD agonist Compound 21 involves the following steps.

DREADD_Workflow A Viral Vector Delivery (e.g., AAV-hM3Dq-mCherry) to target brain region B Surgical Recovery & Viral Expression (2-4 weeks) A->B C Habituation to Experimental Setup B->C D Administration of Compound 21 (or vehicle control) C->D E Behavioral or Physiological Data Acquisition D->E F Histological Verification of DREADD Expression E->F

In Vivo DREADD Experimental Workflow

Experimental Protocol: In Vivo DREADD Activation [2]

  • Viral Vector Delivery: Stereotaxically inject an adeno-associated virus (AAV) encoding the desired DREADD (e.g., AAV-hSyn-hM3Dq-mCherry) into the target brain region of the experimental animal.

  • Recovery and Expression: Allow for a recovery period of 2-4 weeks for the animal to recover from surgery and for robust expression of the DREADD construct.

  • Habituation: Habituate the animal to the testing environment and any handling procedures to minimize stress-induced artifacts.

  • Compound Administration: Prepare a stock solution of Compound 21 in a suitable vehicle (e.g., saline or a small percentage of DMSO in saline). Administer the desired dose via intraperitoneal (i.p.) injection.

  • Data Collection: Following a latency period for the compound to take effect (typically 15-30 minutes), conduct the behavioral or physiological experiments.

Part 2: Compound 21 (AT2 Receptor Agonist)

Chemical Name: N-[[3-[4-(1H-imidazol-1-ylmethyl)phenyl]-5-(2-methylpropyl)-2-thienyl]sulfonyl]-carbamic acid, butyl ester

Chemical Synthesis and Preparation

The synthesis of the angiotensin AT2 receptor agonist Compound 21 is a multi-step process that involves the construction of the substituted thiophene (B33073) core followed by the addition of the imidazolylmethylphenyl and the N-sulfonylcarbamate moieties.

Experimental Protocol: Multi-step Synthesis

  • Step 1: Synthesis of the Thiophene Core: The synthesis begins with the formation of a suitably substituted thiophene ring, which serves as the central scaffold of the molecule.

  • Step 2: Suzuki Coupling: A Suzuki coupling reaction is typically employed to attach the 4-(imidazol-1-ylmethyl)phenyl group to the thiophene core.

  • Step 3: Sulfonylation: The thiophene ring is then sulfonylated to introduce the sulfonyl chloride group.

  • Step 4: Carbamate (B1207046) Formation: Finally, the sulfonyl chloride is reacted with butyl carbamate to form the N-sulfonylcarbamate functional group, yielding Compound 21.

A detailed, step-by-step laboratory protocol can be found in the primary medicinal chemistry literature describing its discovery and optimization.

Quantitative Pharmacological Data

The following tables provide key pharmacological data for the AT2 receptor agonist Compound 21, demonstrating its selectivity and in vivo efficacy.

Table 3: Receptor Binding Affinity [5]

ReceptorKi (µM)
Angiotensin AT2 Receptor0.0004
Angiotensin AT1 Receptor>10

Table 4: In Vivo Efficacy and Dosage

Animal ModelDisease ModelDoseRoute of AdministrationKey Findings
RatsSpontaneously Hypertensive50 ng/kg/minIntravenous (i.v.) infusionReduced mean arterial blood pressure[6]
MiceCerebral Ischemia (MCAO)0.03 mg/kgIntraperitoneal (i.p.)Increased survival and reduced neurological deficits[5]
RatsPulmonary Hypertension0.03 mg/kg-Reduced right ventricle hypertrophy and fibrosis[5]
Signaling Pathways and Experimental Workflows

Signaling Pathway:

The AT2 receptor agonist Compound 21 exerts its effects by activating the angiotensin II type 2 receptor, a G protein-coupled receptor. The signaling cascade initiated by AT2 receptor activation is complex and often counteracts the effects of the AT1 receptor. Key downstream effects include the activation of phosphatases, leading to the inhibition of MAP kinases like ERK1/2, and the activation of the bradykinin-nitric oxide-cGMP pathway, which promotes vasodilation.

AT2R_Pathway C21 Compound 21 AT2R AT2 Receptor C21->AT2R Phosphatases Phosphatases (e.g., SHP-1) AT2R->Phosphatases activates Bradykinin Bradykinin AT2R->Bradykinin activates MAPK MAP Kinases (e.g., ERK1/2) Phosphatases->MAPK inhibits Anti_inflammatory Anti-inflammatory Effects MAPK->Anti_inflammatory NO_Synthase Nitric Oxide Synthase Bradykinin->NO_Synthase activates NO Nitric Oxide NO_Synthase->NO produces cGMP cGMP NO->cGMP activates Vasodilation Vasodilation cGMP->Vasodilation Vasodilation->Anti_inflammatory

Angiotensin AT2 Receptor Signaling Pathway

Experimental Workflow:

An example of an in vivo experimental workflow to assess the therapeutic potential of the AT2 receptor agonist Compound 21 in a model of ischemic stroke is outlined below.[7]

AT2R_Stroke_Workflow A Induction of Ischemic Stroke (e.g., MCAO model) B Administration of Compound 21 (or vehicle control) at defined time points post-stroke A->B C Neurological Deficit Scoring (e.g., Bederson score) B->C D Measurement of Infarct Volume (e.g., TTC staining) B->D E Molecular Analysis of Brain Tissue (e.g., inflammatory markers) B->E

In Vivo Ischemic Stroke Experimental Workflow

Experimental Protocol: Assessment of Neuroprotective Effects [7]

  • Induction of Ischemia: Induce ischemic stroke in an animal model, for example, through middle cerebral artery occlusion (MCAO).

  • Compound Administration: Prepare Compound 21 in a suitable vehicle and administer it at a predetermined dose and time point(s) following the ischemic insult. A typical dose in mice is 0.03 mg/kg administered intraperitoneally.[5][7]

  • Neurological Assessment: At various time points post-stroke, assess neurological deficits using a standardized scoring system (e.g., the Bederson score).

  • Infarct Volume Measurement: At the end of the experiment, euthanize the animal and perfuse the brain. Stain brain slices with a marker such as 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

  • Molecular Analysis: Harvest brain tissue from the ischemic and peri-infarct regions for molecular analysis, such as quantitative PCR or Western blotting, to assess the expression of inflammatory and apoptotic markers.

Disclaimer

This document is intended for informational purposes for research professionals and does not constitute medical advice. The synthesis and use of these compounds should only be carried out by qualified individuals in a controlled laboratory setting, in accordance with all applicable safety regulations and institutional guidelines.

References

Compound 21 as a non-CNO chemogenetic actuator for muscarinic DREADDs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Compound 21 (C21) as a next-generation chemogenetic actuator for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). It addresses the limitations of the first-generation actuator, Clozapine-N-Oxide (CNO), and details the pharmacological, pharmacokinetic, and functional characteristics of C21. This document is intended to serve as a core resource, offering both summary data and detailed methodologies to facilitate the adoption and effective use of C21 in preclinical research.

Introduction: The Need for a CNO Alternative

Chemogenetic technologies, particularly DREADDs, have revolutionized neuroscience and other fields by enabling remote, non-invasive, and temporally specific control of cellular signaling.[1][2][3] The most widely used DREADDs are derived from human muscarinic acetylcholine (B1216132) receptors (mAChRs) and are engineered to be insensitive to the endogenous ligand acetylcholine.[2][3] Instead, they are activated by synthetic ligands, with CNO being the most common.

Despite its widespread use, CNO has a significant limitation: it can be metabolized back to clozapine (B1669256) in vivo.[1][2][3] Clozapine is a potent psychoactive drug with a complex pharmacological profile, binding to a wide range of endogenous receptors, including dopaminergic, serotonergic, and adrenergic receptors.[1] This conversion raises concerns that the observed effects in CNO-based DREADD studies may be confounded by the off-target actions of clozapine, complicating data interpretation.[1][2] Furthermore, CNO itself exhibits poor brain penetration.[1][4]

To address these issues, Compound 21 (C21), with the chemical name 11-(1-piperazinyl)-5H-dibenzo[b,e][4]diazepine, was developed as a potent and selective DREADD agonist that does not undergo metabolic conversion to clozapine.[1][2][5] This guide details the properties and protocols associated with C21, establishing it as a reliable alternative for chemogenetic studies.

Mechanism of Action and Signaling Pathways

C21 functions as a selective agonist at the engineered ligand-binding pocket of muscarinic-based DREADDs. Like CNO, it activates the canonical G-protein signaling cascades associated with the specific DREADD variant expressed.

  • Excitatory DREADDs (hM1Dq, hM3Dq): These receptors are coupled to the Gq family of G-proteins. Upon activation by C21, Gq stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), resulting in neuronal depolarization and increased cellular activity.

  • Inhibitory DREADDs (hM4Di): This receptor is coupled to the Gi family of G-proteins. C21 binding to hM4Di leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the Gi protein can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal silencing.

Below are diagrams illustrating these signaling cascades.

Gq_Signaling_Pathway C21 Compound 21 hM3Dq hM3Dq (DREADD) C21->hM3Dq Gq Gq hM3Dq->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store IP3->Ca_Store binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca2+ Release Ca_Store->Ca_Release Cellular_Response Neuronal Excitation Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: C21-mediated Gq signaling pathway via hM3Dq DREADD.

Gi_Signaling_Pathway cluster_Gi C21 Compound 21 hM4Di hM4Di (DREADD) C21->hM4Di Gi Gi (αβγ) hM4Di->Gi activates Gi_alpha αi Gi_betagamma βγ AC Adenylyl Cyclase (AC) cAMP ↓ cAMP AC->cAMP Cellular_Response Neuronal Inhibition cAMP->Cellular_Response GIRK GIRK Channel K_efflux K+ Efflux GIRK->K_efflux K_efflux->Cellular_Response Gi_alpha->AC inhibits Gi_betagamma->GIRK activates

Caption: C21-mediated Gi signaling pathway via hM4Di DREADD.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of Compound 21 in comparison to other relevant ligands.

Table 1: In Vitro Potency and Affinity at Muscarinic DREADDs
CompoundReceptorAssayPotency / Affinity
Compound 21 hM3DqCa2+ MobilizationpEC50: 8.48 ± 0.05
Compound 21 hM1Dq-pEC50: 8.91
Compound 21 hM4Di-pEC50: 7.77
Compound 21 hM4DiBRETEC50: 2.95 nM
CNOhM4DiBRETEC50: 8.1 nM
ClozapinehM4DiBRETEC50: 0.42 nM
PerlapinehM3DqCa2+ MobilizationpEC50: 8.08 ± 0.05

Data compiled from Thompson et al. (2018) and Jendryka et al. (2019).[1][6][7]

Table 2: Pharmacokinetic Properties in Mice (Intraperitoneal Administration)
CompoundDose (mg/kg)Time Post-Injection (min)Peak Plasma Conc.Peak Brain Conc.Brain Penetration
Compound 21 530~1150 ng/mL (4.12 µM)~579 ng/mL (2 µM)Yes
Compound 21 0.3 - 115 - 60-Effective concentrations achievedYes
CNO0.3 - 1.530ElevatedNot detectedNo
Clozapine (from CNO)0.3 - 1.530DetectedDetectedYes (as clozapine)

Data compiled from Thompson et al. (2018) and Jendryka et al. (2019).[1][4][6][7] Note: C21 displays high plasma (95.1%) and brain (95%) protein binding, resulting in effective free concentrations of ~54 nM in plasma and ~28 nM in the brain at a 5 mg/kg dose.[4]

Off-Target Effects and Dosing Considerations

While C21 is highly selective for muscarinic DREADDs, it is not entirely devoid of off-target activity, particularly at higher concentrations.[1][8][9][10]

  • GPCR Binding: Radioligand binding assays have shown that C21 can bind to a range of other G-protein coupled receptors (GPCRs), including certain serotonin, dopamine, and histamine (B1213489) receptors.[1][6] However, functional activity assays indicated that C21 did not act as an agonist at these receptors, suggesting it may function as an antagonist.[1][4]

  • Dose-Dependent Effects: In vivo studies in rats have demonstrated that while a 0.5 mg/kg dose of C21 selectively activates inhibitory DREADDs, a higher dose of 1.0 mg/kg can produce significant off-target effects, including increased neuronal activity in control animals not expressing DREADDs.[8][9][10]

  • Recommendation: It is critical to perform careful dose-response studies for each new experimental paradigm. The recommended starting dose for C21 in mice is typically in the range of 0.3-1.0 mg/kg.[6][7] Researchers must include appropriate control groups (e.g., wild-type animals or animals expressing a reporter gene instead of a DREADD) receiving the same C21 dose to validate that the observed effects are DREADD-mediated.[8]

Experimental Protocols and Workflow

This section provides generalized protocols for the validation and use of C21 in chemogenetic experiments.

General In Vivo Experimental Workflow

In_Vivo_Workflow AAV 1. AAV-DREADD Production & Titration Surgery 2. Stereotaxic Surgery (Virus Injection) AAV->Surgery Recovery 3. Recovery & Viral Expression (3-4 weeks) Surgery->Recovery Habituation 4. Habituation to Handling & Experimental Setup Recovery->Habituation Groups 5. Group Assignment (DREADD vs. Control) Habituation->Groups Baseline 6. Baseline Behavioral/ Physiological Recording Groups->Baseline Injection 7. C21 / Vehicle Administration (i.p.) Baseline->Injection Testing 8. Post-Injection Testing (Effective ~15-30 min post-injection) Injection->Testing Analysis 9. Data Analysis & Histological Verification Testing->Analysis

Caption: A generalized workflow for in vivo DREADD experiments using C21.
Detailed Methodologies

A. In Vitro Calcium Mobilization Assay (for Gq-DREADDs)

This assay measures the potency of C21 at Gq-coupled DREADDs (e.g., hM3Dq) by quantifying intracellular calcium release.

  • Cell Culture and Transfection:

    • Culture a suitable cell line, such as HEK293 or CHO cells, in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

    • Transfect cells with a plasmid encoding the Gq-DREADD of interest using a standard transfection reagent (e.g., Lipofectamine 2000).

  • Cell Plating:

    • 24 hours post-transfection, plate the cells into a 96-well, black-walled, clear-bottom plate at a density of ~50,000 cells per well.

    • Allow cells to adhere and grow for another 24 hours.

  • Calcium Dye Loading:

    • Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM) in a buffered saline solution (e.g., HBSS) containing probenecid (B1678239) to prevent dye extrusion.

    • Aspirate the culture medium from the wells and add 100 µL of the dye solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of Compound 21 in the assay buffer.

    • Use a fluorescent plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence for ~20 seconds.

    • Add 20 µL of the C21 dilutions (or vehicle control) to the wells and continue reading fluorescence for an additional 2-3 minutes.

  • Data Analysis:

    • Calculate the peak fluorescence response minus the baseline fluorescence for each well.

    • Normalize the data to the maximum response.

    • Plot the normalized response against the log of the agonist concentration and fit the data using a four-parameter logistic equation to determine the EC50 or pEC50 value.

B. In Vivo C21 Administration and Behavioral Testing

This protocol outlines the steps for activating DREADDs in vivo in rodents.

  • DREADD Expression:

    • Deliver an adeno-associated virus (AAV) vector encoding the desired DREADD (e.g., AAV-hSyn-hM4Di-mCherry) to the target brain region via stereotaxic surgery.

    • Allow 3-4 weeks for robust viral expression and for the animal to recover fully from surgery.

  • C21 Solution Preparation:

    • Use the water-soluble version of C21 (DREADD agonist 21 dihydrochloride).

    • Dissolve C21 in sterile 0.9% saline to the desired stock concentration. For a 1 mg/kg dose in mice, a stock of 0.1 mg/mL is often used, with an injection volume of 10 mL/kg.

    • Prepare the solution fresh on the day of the experiment.

  • Habituation and Baseline:

    • Habituate the animals to the experimental procedures, including handling and intraperitoneal (i.p.) injections (using saline), to minimize stress-induced artifacts.

    • Record baseline behavioral or physiological data before C21 administration.

  • Administration and Testing:

    • Administer C21 via i.p. injection at the determined dose (e.g., 0.5 mg/kg).

    • Administer an equal volume of saline to control animals.

    • Return the animal to its home cage or the testing apparatus. C21 effects typically manifest within 15-30 minutes post-injection.[6][7]

    • Conduct behavioral or physiological testing during the peak effective window of the compound.

  • Post-Experiment Verification:

    • Perform immunohistochemistry to verify the correct targeting and expression of the DREADD construct (e.g., by visualizing a fluorescent reporter like mCherry).

Conclusion

Compound 21 represents a significant advancement in chemogenetic technology, providing a robust and reliable tool for manipulating cellular activity without the confounding off-target effects associated with CNO's conversion to clozapine.[1][2] Its favorable pharmacokinetic profile, including excellent brain penetrability, makes it a superior choice for in vivo neuroscience research.[1][4] However, researchers must remain vigilant about potential dose-dependent off-target effects and employ rigorous experimental controls, including appropriate vehicle-treated and non-DREADD-expressing groups.[8][9] By following the guidelines and protocols outlined in this guide, the scientific community can leverage the full potential of C21 to dissect complex biological systems with greater precision and confidence.

References

Compound 21: A Comprehensive Technical Guide to its Role in Modulating Neuronal Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound 21 (C21) has emerged as a potent and selective non-peptide agonist for the Angiotensin II Type 2 Receptor (AT2R), a key player in the renin-angiotensin system.[1][2] While historically overshadowed by the well-characterized Angiotensin II Type 1 Receptor (AT1R), the AT2R is increasingly recognized for its distinct and often opposing physiological roles, particularly within the central nervous system. This technical guide provides an in-depth exploration of the mechanisms through which C21 modulates neuronal signaling, its therapeutic potential in various neurological disorders, and detailed experimental protocols for its investigation.

Introduction to Compound 21 and the AT2 Receptor

Compound 21 is a small molecule agonist that exhibits high selectivity for the AT2R over the AT1R.[2] This specificity allows for the targeted investigation and therapeutic exploitation of AT2R-mediated signaling pathways, which are implicated in a range of neuronal processes including development, regeneration, and protection from injury.[3][4] The AT2R is a G-protein coupled receptor, and its activation by C21 initiates a cascade of intracellular events that collectively contribute to its observed neuroprotective and neuromodulatory effects.[5]

Quantitative Data: Pharmacological Profile of Compound 21

The following table summarizes the key quantitative parameters that define the pharmacological profile of Compound 21.

ParameterValueSpecies/SystemReference
Binding Affinity (Ki) for AT2R 0.4 nMRecombinant human AT2R[2][6]
Binding Affinity (Ki) for AT1R >10 µMRecombinant human AT1R[2][6]
Effective In Vitro Concentration (Neurite Outgrowth) 0.1 µMNG108-15 cells[2]
Effective In Vivo Dose (Neuroprotection in Stroke) 0.03 mg/kgRat (MCAO model)[1][7]
Effective In Vivo Dose (DREADD modulation - Note: Different Compound 21) 0.4 - 1 mg/kgMouse[8][9]

Signaling Pathways Modulated by Compound 21

Activation of the AT2R by Compound 21 triggers a complex network of intracellular signaling pathways that ultimately mediate its effects on neuronal function. These pathways often promote cell survival, reduce inflammation, and enhance neuronal plasticity.

Pro-Survival and Anti-Apoptotic Signaling

C21 has been shown to activate pro-survival signaling cascades, including the phosphorylation of Akt and ERK1/2.[10] These kinases are central to pathways that inhibit apoptosis and promote cell growth and differentiation.

G C21 Compound 21 AT2R AT2 Receptor C21->AT2R PI3K PI3K AT2R->PI3K ERK ERK1/2 AT2R->ERK G-protein independent Akt Akt PI3K->Akt Survival Neuronal Survival and Growth Akt->Survival Apoptosis Inhibition of Apoptosis Akt->Apoptosis ERK->Survival

Compound 21 Pro-Survival Signaling Pathway
Anti-Inflammatory Signaling

A significant component of C21's neuroprotective effect is its ability to suppress neuroinflammation.[7][11] This is achieved by downregulating pro-inflammatory cytokines and upregulating anti-inflammatory cytokines.

G C21 Compound 21 AT2R AT2 Receptor C21->AT2R Microglia Activated Microglia AT2R->Microglia Modulation of activation ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β) Microglia->ProInflammatory Inhibition AntiInflammatory Anti-inflammatory Cytokines (IL-10) Microglia->AntiInflammatory Promotion

Compound 21 Anti-Inflammatory Pathway
Neurite Outgrowth and Plasticity

Stimulation of the AT2R by C21 promotes neurite outgrowth, a crucial process in neuronal development and regeneration following injury.[2][3] This is linked to the modulation of downstream pathways involving Brain-Derived Neurotrophic Factor (BDNF).[12]

G C21 Compound 21 AT2R AT2 Receptor C21->AT2R TrkB_surface Increased TrkB Surface Expression AT2R->TrkB_surface TrkB_activation TrkB Activation TrkB_surface->TrkB_activation Facilitates BDNF BDNF BDNF->TrkB_activation NeuriteOutgrowth Neurite Outgrowth and Plasticity TrkB_activation->NeuriteOutgrowth G start Start step1 Seed NG108-15 cells on coated plates start->step1 step2 Treat with varying concentrations of C21 step1->step2 step3 Incubate for 48-72 hours step2->step3 step4 Fix and stain cells (e.g., with β-tubulin III antibody) step3->step4 step5 Image acquisition and neurite length analysis step4->step5 end End step5->end G start Start step1 Anesthetize rodent (e.g., rat or mouse) start->step1 step2 Induce MCAO via intraluminal filament step1->step2 step3 Administer C21 or vehicle at specified time points post-MCAO step2->step3 step4 Behavioral testing (e.g., neurological score, motor tests) step3->step4 step5 Sacrifice and brain tissue collection step4->step5 step6 Infarct volume measurement and histological analysis step5->step6 end End step6->end

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful chemogenetic tool for the remote and reversible control of neuronal activity and other cellular signaling pathways. The hM4Di receptor is an inhibitory DREADD based on the human M4 muscarinic acetylcholine (B1216132) receptor, which, upon activation, couples to the Gi signaling pathway. Compound 21 (C21), with the chemical name 11-(1-piperazinyl)-5H-dibenzo[b,e][1][2]diazepine, has emerged as a potent and selective agonist for muscarinic-based DREADDs, including hM4Di.[1][3] It offers an alternative to the first-generation DREADD actuator Clozapine-N-Oxide (CNO), particularly in studies where the metabolic conversion of CNO to clozapine (B1669256) is a concern.[1][3] C21 exhibits favorable pharmacokinetic properties, including excellent brain penetrability, making it suitable for in vivo studies.[1][3]

These application notes provide a comprehensive overview and detailed protocols for the effective use of Compound 21 with the hM4Di receptor in both in vitro and in vivo experimental settings.

Data Presentation

In Vitro Pharmacology of Compound 21 at hM4Di
ParameterValueSpecies/Cell LineAssayReference
pEC50 7.77CHO cellscAMP Inhibition[3]
EC50 17 nMCHO cellscAMP Inhibition[4]
EC50 2.95 nMPrimary Cortical NeuronsCa2+ Oscillations[2][5]
Ki 91 nMHEK-293 cells[3H]clozapine binding[6]
In Vivo Dosages and Administration of Compound 21 for hM4Di Activation
SpeciesDosage RangeRoute of AdministrationObserved EffectReference
Mouse 0.4 - 1 mg/kgIntraperitoneal (i.p.)Suitable for DREADD activation[2][5]
Mouse 0.3 - 3 mg/kgIntraperitoneal (i.p.)Effective in activating hM4Di[4][7]
Mouse 3 mg/kgSubcutaneous (s.c.)Maintained neural inactivation[4]
Rat (Male) 0.5 mg/kgIntraperitoneal (i.p.)Potent hM4Di activation without off-target effects[8][9][10]
Rat (Male) 1 mg/kgIntraperitoneal (i.p.)Significant off-target effects[8][9][10]
Rat (Female) 0.5 mg/kgIntraperitoneal (i.p.)Transient and residual off-target effects[8][9]

Note: It is crucial to perform dose-response studies for each new experimental model and sex to determine the optimal C21 concentration that selectively activates hM4Di without inducing off-target effects.[8][9]

Signaling Pathway

Activation of the hM4Di receptor by Compound 21 initiates a Gi-coupled signaling cascade. This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, hM4Di activation can lead to the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).

hM4Di_Signaling_Pathway C21 Compound 21 hM4Di hM4Di Receptor C21->hM4Di Gi Gi Protein hM4Di->Gi ERK ↑ pERK1/2 hM4Di->ERK Arrestin-dependent? AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP

Caption: hM4Di signaling pathway activated by Compound 21.

Experimental Protocols

In Vitro hM4Di Activation in Cell Culture

This protocol describes the steps to assess the functionality of hM4Di receptors expressed in a cell line (e.g., HEK293 or CHO cells) upon application of Compound 21.

Materials:

  • Cells expressing hM4Di

  • Appropriate cell culture medium

  • Compound 21 (stock solution typically in DMSO)

  • Assay buffer (e.g., HBSS)

  • cAMP assay kit or reagents for ERK1/2 phosphorylation analysis (e.g., Western blot antibodies)

  • Plate reader or Western blot imaging system

Procedure:

  • Cell Plating: Plate hM4Di-expressing cells in the appropriate multi-well plates at a suitable density and allow them to adhere overnight.

  • Compound 21 Preparation: Prepare serial dilutions of Compound 21 in assay buffer to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO diluted to the highest concentration used for C21).

  • Cell Treatment: Remove the culture medium and wash the cells with assay buffer. Add the prepared Compound 21 dilutions and vehicle control to the respective wells.

  • Incubation: Incubate the cells for a predetermined time (e.g., 15-30 minutes for cAMP assays) at 37°C.

  • Assay Performance:

    • cAMP Assay: Lyse the cells and proceed with the cAMP measurement according to the manufacturer's instructions of the chosen kit.

    • pERK1/2 Western Blot: Lyse the cells in RIPA buffer, determine protein concentration, and perform SDS-PAGE, protein transfer, and immunoblotting using antibodies against phosphorylated and total ERK1/2.

  • Data Analysis: Analyze the data to determine the EC50 of Compound 21 for hM4Di activation.

In Vivo hM4Di Activation in Rodents

This protocol provides a general framework for in vivo experiments aiming to inhibit a specific neuronal population expressing hM4Di using Compound 21.

Materials:

  • Animals expressing hM4Di in the target cell population (e.g., via viral vector injection in Cre-driver lines)

  • Compound 21

  • Vehicle solution (e.g., saline, DMSO in saline)

  • Injection supplies (syringes, needles)

  • Behavioral testing apparatus or equipment for monitoring neuronal activity (e.g., electrophysiology, in vivo imaging)

Procedure:

  • Animal Preparation: Acclimate the animals to the experimental setup and handling procedures.

  • Compound 21 Preparation: Prepare the appropriate dose of Compound 21 in the vehicle solution. Ensure the final concentration of any solvent like DMSO is non-toxic and consistent across all animals.

  • Baseline Measurement: Record baseline behavioral data or neuronal activity before C21 administration.

  • Administration: Administer Compound 21 or vehicle via the chosen route (e.g., intraperitoneal injection). The effective onset is typically within 15 minutes after intraperitoneal application.[2][5]

  • Post-Administration Monitoring: Monitor the animals for behavioral changes or changes in neuronal activity at specific time points post-injection. The duration of the effect should be determined empirically for the specific experimental conditions.

  • Control Groups: It is essential to include appropriate control groups:

    • Animals expressing hM4Di receiving vehicle.

    • Wild-type or non-hM4Di-expressing animals receiving Compound 21 to control for off-target effects.[8][9]

  • Data Analysis: Compare the behavioral or neuronal data from the Compound 21-treated group with the control groups to determine the specific effect of hM4Di activation.

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vitro In Vitro cluster_in_vivo In Vivo vitro_start Plate hM4Di-expressing cells vitro_treat Treat with Compound 21 vitro_start->vitro_treat vitro_incubate Incubate vitro_treat->vitro_incubate vitro_assay Perform Assay (cAMP/pERK) vitro_incubate->vitro_assay vitro_analyze Analyze Data (EC50) vitro_assay->vitro_analyze vivo_start hM4Di-expressing animal vivo_baseline Baseline Measurement vivo_start->vivo_baseline vivo_admin Administer Compound 21/Vehicle vivo_baseline->vivo_admin vivo_monitor Monitor Behavior/Neural Activity vivo_admin->vivo_monitor vivo_analyze Analyze Data vs. Controls vivo_monitor->vivo_analyze

Caption: General experimental workflows for using Compound 21 with hM4Di.

Conclusion

Compound 21 is a valuable tool for chemogenetic inhibition using the hM4Di DREADD. Its favorable properties make it a reliable actuator for both in vitro and in vivo research. However, careful consideration of dosage and the inclusion of appropriate controls are paramount to ensure the selective activation of hM4Di and to avoid potential off-target effects. The protocols and data presented here serve as a guide for researchers to design and execute robust and reproducible experiments.

References

Application Notes and Protocols for In Vivo Administration of Compound 21 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

A Critical Clarification on "Compound 21" for In Vivo Research

The term "Compound 21" (C21) identifies two distinct molecules utilized in preclinical research, each with a unique mechanism of action. It is crucial for researchers to distinguish between them to ensure the correct application and interpretation of experimental results.

  • Compound 21 as an Angiotensin II Type 2 (AT2) Receptor Agonist: This small molecule is a selective nonpeptide agonist for the AT2 receptor. It is investigated for its therapeutic potential in various disease models, including cardiovascular, inflammatory, and neurological conditions. Its effects are mediated through the activation of the AT2 receptor signaling pathway.

  • Compound 21 as a DREADD Agonist: This compound, with the chemical name 11-(1-piperazinyl)-5H-dibenzo[b,e][1][2]diazepine, is a potent and selective agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). It is used in chemogenetics to remotely control the activity of genetically modified neurons expressing these receptors. It was developed as an alternative to Clozapine-N-Oxide (CNO) to minimize off-target effects associated with CNO's metabolism to clozapine.

This document provides two separate, detailed guides for the in vivo administration of each version of Compound 21 in mice.

Part 1: Compound 21 as an AT2 Receptor Agonist

These application notes provide a step-by-step guide for the in vivo administration of the AT2 receptor agonist, Compound 21, in mouse models.

Signaling Pathway of AT2 Receptor Activation

Activation of the Angiotensin II Type 2 (AT2) receptor by Compound 21 initiates a signaling cascade that often counteracts the effects of the AT1 receptor. Key pathways include the activation of protein phosphatases and the bradykinin/nitric oxide/cGMP pathway, leading to vasodilation and anti-inflammatory effects.[3]

AT2R_Signaling C21 Compound 21 AT2R AT2 Receptor C21->AT2R binds to G_protein Gi/o Protein AT2R->G_protein activates Akt_ERK Akt/ERK Phosphorylation AT2R->Akt_ERK activates Phosphatases Protein Phosphatases (SHP-1, PP2A, MKP-1) G_protein->Phosphatases Bradykinin Bradykinin/NO/cGMP Pathway G_protein->Bradykinin Anti_inflammatory Anti-inflammatory Effects Phosphatases->Anti_inflammatory Anti_fibrotic Anti-fibrotic Effects Phosphatases->Anti_fibrotic Vasodilation Vasodilation Bradykinin->Vasodilation Cell_Protection Cell Protection & Survival Akt_ERK->Cell_Protection

Caption: Signaling pathway of the AT2 receptor agonist Compound 21.

Quantitative Data Summary

The following table summarizes dosages and administration routes for Compound 21 (AT2R agonist) in various mouse models.

Application/ModelMouse StrainDosageRoute of AdministrationVehicleReference
Ischemic StrokeC57BL/60.03 mg/kgIntraperitoneal (i.p.)Saline[4]
Traumatic Brain InjuryC57BL/60.03 mg/kgIntraperitoneal (i.p.)-[5]
Abdominal AdhesionsBALB/c10 µg/kg/dayOral or IntraperitonealSaline[6]
AtherosclerosisApoE-/-100 ng/kg/minOsmotic minipumpSaline[7][8]
Metabolic SignalingC57BL/60.25 mg/kg (acute)Intravenous (i.v.)-[9][10][11][12]
Diet-induced ObesityC57BL/6J1 mg/kg/dayIn drinking waterDrinking Water[13]
Diabetic Nephropathy-1 mg/kg/dayOral gavage0.1 mol/L citrate (B86180) buffer
Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration for Neuroprotection

This protocol is adapted from studies on ischemic stroke and traumatic brain injury.[4][5][14]

  • Preparation of C21 Solution:

    • Prepare a stock solution of Compound 21 (e.g., 1 mg/mL) in 0.9% sterile saline.

    • Dilute the stock solution with 0.9% sterile saline to the final desired concentration (e.g., to achieve a 0.03 mg/kg dose in a typical injection volume of 100-200 µL).

    • Vortex the solution to ensure it is fully dissolved.

  • Animal Handling:

    • Weigh the mouse to accurately calculate the required injection volume.

    • Gently restrain the mouse, exposing the abdomen.

  • Injection Procedure:

    • Use a 27-30 gauge needle.

    • Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Administer the calculated volume of the C21 solution.

    • Monitor the animal for any immediate adverse reactions.

Protocol 2: Oral Gavage for Chronic Administration

This protocol is suitable for daily administration, as seen in studies on diabetic nephropathy.

  • Preparation of C21 Solution:

    • Dissolve Compound 21 in the appropriate vehicle, such as 0.1 mol/L citrate buffer.

    • Ensure the compound is fully dissolved. The oral bioavailability in rats is reported to be 20-30%, which should be considered when determining the dose.[15][16]

  • Animal Handling:

    • Weigh the mouse for accurate dose calculation.

    • Gently restrain the mouse.

  • Gavage Procedure:

    • Use a proper-sized, soft-tipped gavage needle.

    • Carefully insert the gavage needle into the esophagus and advance it into the stomach.

    • Slowly administer the C21 solution.

    • Observe the mouse post-administration to ensure no respiratory distress.

Protocol 3: Intravenous (i.v.) Administration for Acute Signaling Studies

This protocol is for studying rapid signaling events, such as protein phosphorylation.[9][10][11][12]

  • Preparation of C21 Solution:

    • Dissolve Compound 21 in sterile 0.9% saline to the desired final concentration for a small injection volume (typically 50-100 µL).

  • Animal Handling and Injection:

    • Properly restrain the mouse, often using a restraining device to visualize the tail vein.

    • Warming the tail with a heat lamp can help dilate the vein.

    • Using a 29-31 gauge insulin (B600854) syringe, carefully inject the C21 solution into the lateral tail vein.

    • Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.

Part 2: Compound 21 as a DREADD Agonist

These application notes provide a step-by-step guide for the in vivo administration of the DREADD agonist, Compound 21, for chemogenetic studies in mice.

Workflow for Chemogenetic Activation with C21

The use of Compound 21 in chemogenetics involves the expression of a DREADD receptor in a specific cell population, followed by systemic administration of C21 to activate the receptor and modulate neuronal activity.

DREADD_Workflow cluster_prep Experimental Preparation cluster_exp Experiment Viral_Vector Viral Vector (AAV) -DREADD Expression- Stereotaxic_Surgery Stereotaxic Surgery Viral_Vector->Stereotaxic_Surgery Recovery Recovery & Expression (3-4 weeks) Stereotaxic_Surgery->Recovery C21_Admin C21 Administration (e.g., i.p. injection) Recovery->C21_Admin hM3Dq hM3Dq Receptor Activation C21_Admin->hM3Dq Gq_Pathway Gq Signaling Pathway (Ca2+ release) hM3Dq->Gq_Pathway Neuronal_Activation Neuronal Activation (Increased Firing Rate) Gq_Pathway->Neuronal_Activation Behavioral_Assay Behavioral/Physiological Assay Neuronal_Activation->Behavioral_Assay

Caption: Experimental workflow for in vivo chemogenetics using Compound 21.

Quantitative Data Summary

The following table summarizes dosages and important considerations for Compound 21 (DREADD agonist) administration in mice.

ApplicationMouse StrainDosage RangeRoute of AdministrationVehicleKey Considerations & Off-Target EffectsReference
Chemogenetic ActivationVarious0.3 - 3.0 mg/kgIntraperitoneal (i.p.)Saline or 0.5% DMSO in SalineEffective for DREADD activation.[17][18]
Off-Target EffectsWild-type1.0 - 3.0 mg/kgIntraperitoneal (i.p.)5% Dextrose in Water (D5W) or SalineCan cause acute diuresis and affect bladder function.[19][20][21][19][20][21]
Sleep ModulationWild-type3.0 mg/kgIntraperitoneal (i.p.)SalineCan alter sleep architecture, similar to CNO.[22][22]
Chronic AdministrationCamKIIα-icre1.0 mg/kg (daily for weeks)Intraperitoneal (i.p.)0.5% DMSO in SalineLargely lacks behavioral effects in non-DREADD mice with chronic use.[17][23][24][17][23][24]

Important Note on Off-Target Effects: Studies have shown that at doses of 1.0 mg/kg and higher, Compound 21 can have off-target effects in wild-type mice, including acute diuresis and altered bladder function.[19][20][21] It can also modulate sleep patterns.[22] Therefore, it is imperative to include a control group of animals that do not express the DREADD receptor but receive the same C21 administration to account for any non-specific effects.[25][26]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration for Chemogenetic Modulation

This is the most common administration route for C21 in chemogenetic experiments.

  • Preparation of C21 Solution:

    • Compound 21 can be dissolved in 0.9% sterile saline. A stock solution in DMSO can also be prepared and then diluted in saline. A final DMSO concentration of 0.5% is typically well-tolerated.[17]

    • Prepare the solution to deliver the desired dose (e.g., 0.3 - 1.0 mg/kg) in a standard injection volume (e.g., 5 mL/kg).[17]

    • Ensure the solution is clear and fully dissolved before administration.

  • Animal Handling:

    • Allow animals to habituate to the experimental room and handling procedures to minimize stress.

    • Weigh the mouse immediately before injection to ensure accurate dosing.

  • Injection Procedure:

    • Gently restrain the mouse to expose the abdomen.

    • Using a 27-30 gauge needle, inject the C21 solution into the intraperitoneal cavity in the lower abdominal quadrant.

    • Place the mouse back in its home cage or the testing apparatus. The onset of action is typically within 15 minutes.[27]

  • Experimental Controls:

    • Essential Control: Administer the same dose of C21 to littermate controls that have undergone the same surgical procedures (e.g., viral vector injection with a fluorescent protein only) but do not express the DREADD receptor.

    • Vehicle Control: Administer the vehicle solution (e.g., saline with 0.5% DMSO) to a cohort of DREADD-expressing mice.

References

Protocol for dissolving and handling water-soluble Compound 21 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound 21 (C21) dihydrochloride (B599025) is a potent and selective water-soluble agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), specifically targeting muscarinic-based DREADDs such as hM3Dq and hM4Di[1][2]. As a chemogenetic tool, it offers remote and precise control over cellular signaling pathways in living organisms[3]. Notably, it does not undergo back-metabolism to clozapine, a common concern with the traditional DREADD agonist Clozapine-N-Oxide (CNO)[1][2]. This document provides detailed protocols for the dissolution, handling, and experimental application of Compound 21 dihydrochloride for both in vitro and in vivo research.

Compound Properties and Storage

Compound 21 dihydrochloride is a water-soluble salt of Compound 21, offering excellent bioavailability and brain penetrability. Proper storage is crucial to maintain its stability and efficacy.

PropertySpecification
Chemical Name 11-(1-Piperazinyl)-5H-dibenzo[b,e]diazepine dihydrochloride
Molecular Weight 351.27 g/mol (may vary slightly between batches)
Appearance White to off-white crystalline powder
Solubility Readily soluble in water (up to 100 mM) and DMSO (up to 100 mM).
Storage of Solid Store desiccated at -20°C. The compound is hygroscopic, so it's important to keep it in a tightly sealed container to prevent it from becoming sticky.
Storage of Solutions Aliquot and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles. For short-term use (within 48 hours), solutions can be kept at room temperature, though some reduction in purity may occur after 96 hours.

Dissolution Protocol

This protocol outlines the steps to prepare a stock solution of Compound 21 dihydrochloride.

Materials:

  • Compound 21 dihydrochloride solid

  • Sterile, nuclease-free water or desired buffer (e.g., saline, dextrose 5% in water (D5W))

  • Sterile, conical tubes (e.g., 1.5 mL, 15 mL, or 50 mL)

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibration: Allow the vial of solid Compound 21 dihydrochloride to equilibrate to room temperature for at least one hour before opening to prevent condensation.

  • Calculation: Determine the required mass of the compound to achieve the desired concentration and volume. For example, to prepare 1 mL of a 100 mM stock solution, you would need 35.13 mg of Compound 21 dihydrochloride.

  • Weighing: Carefully weigh the calculated amount of the solid compound.

  • Dissolving: Add the appropriate volume of sterile water or buffer to the solid. Gentle vortexing is usually sufficient to dissolve the compound completely; warming is not typically required.

  • Sterilization (Optional): If required for your application, filter-sterilize the solution using a 0.22 µm syringe filter.

  • Storage: Use the solution immediately or aliquot it into tightly sealed vials for storage at -20°C.

Experimental Protocols

In Vitro Protocol: Activation of DREADDs in Cell Culture

This protocol describes the application of Compound 21 dihydrochloride to cultured cells expressing hM3Dq or hM4Di DREADDs.

Materials:

  • Cultured cells expressing the DREADD of interest (e.g., CHO, HUVEC, or neurons)

  • Appropriate cell culture medium

  • Compound 21 dihydrochloride stock solution

  • Phosphate-buffered saline (PBS)

  • Assay-specific reagents (e.g., for calcium imaging or ERK phosphorylation analysis)

Procedure:

  • Cell Seeding: Seed the DREADD-expressing cells in the appropriate culture plates (e.g., 96-well plates) at a suitable density and allow them to adhere and grow.

  • Serum Starvation (for signaling pathway analysis): For experiments analyzing signaling pathways like ERK phosphorylation, wash the cells twice with PBS and incubate in serum-free medium for 6 hours at 37°C to reduce basal signaling.

  • Compound 21 Application: Dilute the Compound 21 dihydrochloride stock solution to the desired final concentration in the cell culture medium. Typical concentrations for in vitro studies can range from nanomolar to low micromolar.

  • Incubation: Add the diluted Compound 21 solution to the cells and incubate for the desired period, depending on the specific assay.

  • Analysis: Perform the desired downstream analysis, such as measuring changes in intracellular calcium levels for hM3Dq activation or assessing the inhibition of forskolin-induced cAMP production for hM4Di activation.

In Vivo Protocol: Administration to Rodents

This protocol provides a general guideline for the intraperitoneal (i.p.) administration of Compound 21 dihydrochloride to mice or rats.

Materials:

  • Compound 21 dihydrochloride solution (dissolved in a sterile, biocompatible vehicle like 0.9% saline or D5W)

  • Sterile syringes and needles

  • Experimental animals (e.g., mice or rats) expressing the DREADD in the target cell population.

Procedure:

  • Dose Preparation: Prepare the appropriate dose of Compound 21 dihydrochloride. Effective doses in mice have been reported to be in the range of 0.3 to 3 mg/kg. It is crucial to perform dose-response studies for each new experimental model to determine the optimal dose that elicits the desired effect without off-target activity.

  • Administration: Administer the prepared solution via intraperitoneal injection. The volume of injection should be appropriate for the size of the animal (e.g., 10 mL/kg for mice).

  • Behavioral or Physiological Monitoring: Observe the animals for the expected behavioral or physiological changes. The onset of action for Compound 21 is relatively rapid, typically within 15 minutes of i.p. injection.

  • Control Groups: It is essential to include appropriate control groups in the experimental design. This should include animals that do not express the DREADD but receive the same dose of Compound 21 to control for any potential off-target effects.

Signaling Pathways and Experimental Workflows

Compound 21 exerts its effects by activating specific G-protein coupled DREADDs. Below are diagrams illustrating the canonical signaling pathways for hM3Dq and hM4Di, as well as a typical experimental workflow.

Gq_Signaling_Pathway C21 Compound 21 hM3Dq hM3Dq (DREADD) C21->hM3Dq Gq Gαq hM3Dq->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 releases Downstream Downstream Cellular Effects (e.g., Neuronal Excitation) Ca2->Downstream PKC->Downstream

Caption: hM3Dq (Gq-coupled) DREADD signaling pathway activated by Compound 21.

Gi_Signaling_Pathway C21 Compound 21 hM4Di hM4Di (DREADD) C21->hM4Di Gi Gαi hM4Di->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits GIRK GIRK Channels Gi->GIRK activates (via Gβγ) ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Effects (e.g., Neuronal Inhibition) PKA->Downstream K_ion K⁺ Efflux GIRK->K_ion mediates K_ion->Downstream

Caption: hM4Di (Gi-coupled) DREADD signaling pathway activated by Compound 21.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Dissolution Dissolve C21 Dihydrochloride in Vehicle DoseCalc Calculate and Prepare Experimental Doses Dissolution->DoseCalc Administration Administer C21 or Vehicle to Control and DREADD Groups DoseCalc->Administration Monitoring Behavioral/Physiological Monitoring and Data Collection Administration->Monitoring DataAnalysis Statistical Analysis of Collected Data Monitoring->DataAnalysis Interpretation Interpretation of Results and Conclusion DataAnalysis->Interpretation

Caption: General experimental workflow for in vivo studies using Compound 21.

References

Application Notes and Protocols for Assessing Compound 21 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Compound 21 (C21) is a versatile pharmacological tool with two primary, distinct in vivo applications. It is a selective nonpeptide agonist for the Angiotensin II Type 2 Receptor (AT2R), exhibiting anti-inflammatory, anti-fibrotic, and neuroprotective effects. Additionally, C21 serves as a potent and selective agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), particularly the excitatory (hM3Dq) and inhibitory (hM4Di) muscarinic-based DREADDs, allowing for precise chemogenetic control of neuronal activity. These dual roles necessitate distinct methodologies for assessing its in vivo efficacy. This document provides detailed application notes and protocols for evaluating Compound 21's effectiveness in both contexts.

Section 1: Assessing Compound 21 as an AT2 Receptor Agonist

Therapeutic Rationale:

Stimulation of the AT2 receptor is a promising therapeutic strategy for a variety of conditions, including cardiovascular diseases, renal fibrosis, and neurological disorders.[1][2] Compound 21's agonism at the AT2R has been shown to counteract the detrimental effects of Angiotensin II Type 1 Receptor (AT1R) activation, offering protective benefits.[1][3] In vivo studies have demonstrated its potential in reducing inflammation, fibrosis, and oxidative stress.[4]

Signaling Pathway:

Activation of the AT2 receptor by Compound 21 initiates intracellular signaling cascades that contribute to its therapeutic effects. One key pathway involves the activation of protein kinase B (Akt) and extracellular signal-regulated kinases 1 and 2 (ERK1/2). This activation occurs independently of the insulin (B600854) receptor and is crucial for the protective actions of C21 in tissues like the heart and adipose tissue. Another critical pathway involves the inhibition of the pro-inflammatory transcription factor NFκB, leading to reduced expression of adhesion molecules and cytokines.

AT2R_Signaling C21 Compound 21 AT2R AT2 Receptor C21->AT2R activates Akt Akt (Protein Kinase B) AT2R->Akt phosphorylates ERK ERK1/2 AT2R->ERK phosphorylates NFkB NFκB AT2R->NFkB inhibits translocation ROS Reactive Oxygen Species (ROS) AT2R->ROS reduces CellSurvival Cell Survival & Protection Akt->CellSurvival ERK->CellSurvival Inflammation Inflammation (e.g., TNFα, IL-6) NFkB->Inflammation Fibrosis Fibrosis Inflammation->Fibrosis ROS->Fibrosis

Caption: AT2R signaling cascade initiated by Compound 21.

Experimental Protocols:

1. Assessment of Anti-Inflammatory Effects in Atherosclerosis Model:

  • Objective: To evaluate the ability of C21 to attenuate vascular inflammation and plaque formation.

  • Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, a standard model for atherosclerosis research.

  • Methodology:

    • Induce atherosclerosis by feeding ApoE-/- mice a high-fat diet (HFD).

    • Administer Compound 21 or vehicle (saline) to respective cohorts of HFD-fed mice.

    • After the treatment period, euthanize the animals and collect aortae and blood samples.

    • Assess leukocyte adhesion to the aortic endothelium.

    • Measure the expression of inflammatory cytokines (e.g., TNFα, IL-6) and adhesion molecules in the aorta using quantitative real-time PCR (qRT-PCR) or Western blotting.

    • Quantify atherosclerotic plaque size and composition (e.g., smooth muscle cell and lipid content) through histological analysis of aortic sections.

  • Control Groups: HFD-fed mice receiving vehicle; optionally, a group treated with an AT2R antagonist alongside C21 to confirm receptor-mediated effects.

2. Evaluation of Cardioprotective and Anti-Fibrotic Effects:

  • Objective: To determine if C21 can reduce cardiac fibrosis and improve cardiac function post-myocardial infarction (MI).

  • Animal Model: Rat or mouse model of MI induced by coronary artery ligation.

  • Methodology:

    • Induce MI surgically in the animals.

    • Treat animals with Compound 21 or vehicle for a specified duration post-MI.

    • Monitor cardiac function in vivo using echocardiography.

    • At the end of the study, harvest the hearts for histological and molecular analysis.

    • Quantify the fibrotic scar area using Masson's trichrome or Picrosirius red staining.

    • Assess the expression of fibrotic markers (e.g., collagen I, TGF-β) via qRT-PCR or Western blotting.

  • Control Groups: Sham-operated animals; MI animals treated with vehicle.

3. Assessment of Nephroprotective Effects in Diabetic Nephropathy:

  • Objective: To investigate the efficacy of C21 in ameliorating renal injury in a model of diabetic nephropathy.

  • Animal Model: Streptozotocin (STZ)-induced diabetic mice.

  • Methodology:

    • Induce diabetes with STZ injections.

    • Treat diabetic mice with Compound 21 or vehicle (e.g., 0.1 mol/L citrate (B86180) buffer) via daily oral gavage for an extended period (e.g., 20 weeks).

    • Monitor markers of renal function, such as albuminuria and serum cystatin C levels.

    • Following the treatment period, collect kidney tissues for analysis.

    • Evaluate renal histopathology, including mesangial expansion and glomerulosclerosis.

    • Measure the expression of markers for oxidative stress, inflammation, and fibrosis in the kidney tissue.

  • Control Groups: Non-diabetic mice receiving vehicle; diabetic mice receiving vehicle.

Quantitative Data Summary:
In Vivo ModelSpeciesCompound 21 Dose & RouteKey Efficacy ReadoutsReference
AtherosclerosisMouseNot Specified- Attenuated TNFα-induced monocyte adhesion to endothelial cells.- Reduced expression of adhesion molecules.- Abolished TNFα-induced ROS production.- Prevented TNFα-induced NFκB translocation.- Reduced TNFα and IL-6 mRNA expression in M1 macrophages.- Improved plaque stability with increased smooth muscle cell composition and decreased lipid size.
Ischemic StrokeRatNot Specified- Reduced cerebral infarct size and neurological deficits when administered post-stroke.
Diabetic NephropathyMouse1 mg/kg/day (oral gavage)- Attenuated elevated levels of cystatin C and albuminuria.- Inhibited mesangial expansion and glomerulosclerosis.- Markedly inhibited the expression of proteins implicated in oxidative stress, inflammation, and fibrosis.
Insulin SignalingMouse0.25 mg/kg (i.v.)- Induced phosphorylation of Akt (Ser473) and ERK1/2 (Thr202/Tyr204) in white adipose tissue and heart.- In white adipose tissue, Akt and ERK1/2 phosphorylation was ~65% of the level induced by a maximal insulin dose.- In the heart, stimulated p-Akt to a lesser extent than in WAT and p-ERK1/2 to similar levels as insulin.

Section 2: Assessing Compound 21 as a DREADD Agonist

Rationale for Use:

Compound 21 is a valuable alternative to the first-generation DREADD agonist Clozapine-N-oxide (CNO). It exhibits excellent brain penetration and favorable pharmacokinetic properties, and importantly, it does not metabolize to clozapine, which can have off-target effects. C21 potently activates both excitatory (hM3Dq, Gq-coupled) and inhibitory (hM4Di, Gi-coupled) DREADDs, enabling bidirectional control of neuronal circuits in vivo.

Signaling Pathways:

The efficacy of C21 as a DREADD agonist is determined by its ability to selectively activate the engineered G-protein coupled receptors.

DREADD_Signaling cluster_excitatory Excitatory DREADD cluster_inhibitory Inhibitory DREADD C21_q Compound 21 hM3Dq hM3Dq (Gq-DREADD) C21_q->hM3Dq PLC Phospholipase C hM3Dq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Depolarization Neuronal Depolarization & Increased Firing Ca_release->Depolarization C21_i Compound 21 hM4Di hM4Di (Gi-DREADD) C21_i->hM4Di AC Adenylyl Cyclase hM4Di->AC inhibits GIRK GIRK Channels hM4Di->GIRK activates cAMP ↓ cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization & Decreased Firing cAMP->Hyperpolarization GIRK->Hyperpolarization

Caption: Excitatory and inhibitory DREADD signaling by C21.

Experimental Protocols:

1. General Workflow for In Vivo DREADD Experiments:

DREADD_Workflow A 1. Viral Vector Delivery (e.g., AAV-hM4Di-mCherry) into target brain region B 2. Incubation Period (3-4 weeks for viral expression) A->B C 3. Baseline Assessment (Behavioral or Electrophysiological) B->C D 4. C21 Administration (e.g., i.p. injection) C->D E 5. Post-C21 Assessment (Behavioral or Electrophysiological) D->E F 6. Histological Confirmation (Verify DREADD expression in target region) E->F

Caption: Standard workflow for in vivo DREADD experiments.

2. Assessing Neuronal Activation with hM3Dq (e.g., Feeding Behavior):

  • Objective: To confirm that C21 can activate hM3Dq-expressing neurons in vivo and elicit a predictable behavioral response.

  • Animal Model: Mice with viral-induced expression of hM3Dq in a specific neuronal population known to regulate feeding (e.g., vGAT-expressing neurons in the lateral hypothalamus).

  • Methodology:

    • Stereotactically inject an adeno-associated virus (AAV) carrying the hM3Dq construct (e.g., AAV-hSyn-DIO-hM3Dq-mCherry) into the target brain region of Cre-driver mice.

    • Allow several weeks for viral expression.

    • Administer Compound 21 via intraperitoneal (i.p.) injection at various doses (e.g., 0.3, 1.0, 3.0 mg/kg).

    • Measure food intake at regular intervals post-injection and compare it to baseline and control groups.

  • Control Groups:

    • Mice expressing a control fluorescent protein (e.g., mCherry) in the same neurons and receiving C21.

    • hM3Dq-expressing mice receiving vehicle injection.

    • It is crucial to include control animals that do not express the DREADD but receive C21 to identify any potential off-target behavioral effects.

3. Assessing Neuronal Inhibition with hM4Di (e.g., Electrophysiology):

  • Objective: To verify that C21 can inhibit the activity of hM4Di-expressing neurons.

  • Animal Model: TH-Cre rats with viral-induced expression of hM4Di in dopaminergic neurons of the substantia nigra pars compacta (SNc).

  • Methodology:

    • Inject an AAV carrying the hM4Di construct into the SNc of TH-Cre rats.

    • After the expression period, perform in vivo single-unit electrophysiological recordings from SNc neurons in anesthetized or awake-behaving animals.

    • Record baseline neuronal firing rates.

    • Administer Compound 21 (e.g., 0.5 mg/kg, i.p.) and continue recording to observe changes in firing rate.

  • Control Groups:

    • TH-Cre rats expressing a control virus (e.g., AAV-mCherry) in the SNc and receiving C21.

    • hM4Di-expressing rats receiving a vehicle injection.

Important Considerations for DREADD Studies:
  • Dose-Response and Off-Target Effects: Careful dose selection is critical. While doses between 0.3-3.0 mg/kg are often effective in mice, higher doses (e.g., 1 mg/kg in rats) have been shown to produce off-target effects, such as increased neuronal activity in non-DREADD expressing animals. It is imperative to perform dose-response studies and include appropriate controls to ensure the observed effects are DREADD-mediated.

  • Pharmacokinetics: Compound 21 has been shown to have good bioavailability and brain penetrability. Peak effective concentrations in the brain are achieved within a time frame suitable for most behavioral experiments.

  • Controls: The use of control animals that are injected with C21 but do not express the DREADD receptor is mandatory to rule out off-target effects of the compound itself.

Quantitative Data Summary:
In Vivo ApplicationSpeciesC21 Dose & RouteKey Efficacy ReadoutsReference
hM3Dq ActivationMouse0.3 - 3.0 mg/kg (i.p.)- Dose-dependently increased food intake in mice expressing hM3Dq in lateral hypothalamic vGAT neurons.- At 1 µM, caused depolarization in hM3Dq-expressing neurons in vitro.
hM4Di InhibitionRat0.5 mg/kg (i.p.)- Selectively and reversibly reduced the firing rate of nigral dopaminergic neurons in hM4Di-expressing male rats.- A higher dose of 1 mg/kg induced a robust, off-target increase in neuronal activity in control male rats.
PharmacokineticsMouse0.3 - 3.0 mg/kg (i.p.)- Achieves free brain concentrations calculated to be ~1.7 nM (at 0.3 mg/kg) to ~17 nM (at 3 mg/kg).- Exhibits 95.1% plasma protein binding and 95% brain protein binding.

References

Application Notes and Protocols for Viral-Mediated DREADD Expression with C21 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) technology with a focus on viral-mediated expression and activation by Compound 21 (C21). This technology allows for precise temporal and spatial control of neuronal activity, offering a powerful tool for dissecting neural circuits and developing novel therapeutic strategies.

Introduction to DREADDs and C21

DREADDs are modified G-protein coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be potently activated by specific synthetic actuators.[1] This allows for non-invasive and reversible manipulation of cellular signaling pathways in specific cell populations.[2][3] Adeno-associated viruses (AAVs) are a commonly used vector for delivering DREADD constructs to target neuronal populations in vivo due to their safety profile and long-term expression.[2][3]

Traditionally, Clozapine-N-Oxide (CNO) has been the primary activator for muscarinic-based DREADDs. However, concerns about its potential back-metabolism to clozapine, which has its own psychoactive effects, have led to the development of alternative actuators. Compound 21 (C21) has emerged as a potent and selective agonist for both excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs with excellent bioavailability and brain penetrability, offering a more specific alternative to CNO.

Key Advantages of C21

  • High Potency and Selectivity: C21 potently activates hM3Dq and hM4Di DREADDs with minimal off-target effects at effective doses.

  • Favorable Pharmacokinetics: C21 exhibits excellent brain penetration and favorable pharmacokinetic properties for in vivo studies.

  • Reduced Risk of Off-Target Effects: Unlike CNO, C21 does not metabolize to clozapine, reducing the likelihood of confounding behavioral or physiological effects.

Quantitative Data Summary

The following tables summarize key quantitative data for C21 in DREADD-based studies.

Table 1: In Vitro Efficacy of C21 on Muscarinic DREADDs

DREADD ReceptorAssayEC50 (nM)Reference
hM3DqCalcium Mobilization1.7
hM4DicAMP Inhibition5.4

Table 2: Recommended In Vivo Dosages of C21

Animal ModelRoute of AdministrationEffective Dose Range (mg/kg)Observed EffectsReference
MouseIntraperitoneal (i.p.)0.3 - 3Modulation of feeding behavior, sleep architecture
RatIntraperitoneal (i.p.)0.5 - 1Modulation of nigral neuron activity

Table 3: Pharmacokinetic Properties of C21 in Mice

ParameterValueReference
Brain PenetrationExcellent
Half-life in Brain~1 hour

Signaling Pathways

Activation of DREADDs by C21 initiates specific intracellular signaling cascades depending on the G-protein to which the DREADD is coupled.

Gq_Signaling C21 C21 hM3Dq hM3Dq (Gq-DREADD) C21->hM3Dq binds Gq Gαq hM3Dq->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

Gq-DREADD (hM3Dq) signaling pathway activated by C21.

Gi_Signaling C21 C21 hM4Di hM4Di (Gi-DREADD) C21->hM4Di binds Gi Gαi hM4Di->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits GIRK GIRK Channels Gi->GIRK activates Gβγ subunit which activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition reduced phosphorylation of targets GIRK->Neuronal_Inhibition causes K⁺ efflux

Gi-DREADD (hM4Di) signaling pathway activated by C21.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: AAV-DREADD Vector Production and Purification

This protocol outlines a method for producing high-titer AAV vectors for in vivo use.

Materials:

  • HEK293T cells

  • AAV vector plasmid (containing DREADD construct)

  • pHelper plasmid

  • AAV Rep/Cap plasmid

  • Polyethylenimine (PEI)

  • DMEM with 10% FBS

  • 15 cm cell culture dishes

  • Iodixanol (B1672021)

  • PBS

  • Benzonase nuclease

Procedure:

  • Cell Culture: Plate HEK293T cells in 15 cm dishes and grow to 70-80% confluency.

  • Transfection: Prepare a DNA-PEI mixture by combining the AAV vector, pHelper, and Rep/Cap plasmids with PEI in serum-free DMEM. Incubate for 20 minutes at room temperature.

  • Add the transfection mixture dropwise to the HEK293T cells.

  • Harvesting: After 72 hours, harvest the cells and the supernatant.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and perform three freeze-thaw cycles to release viral particles.

  • Nuclease Treatment: Add Benzonase to the lysate to digest unpackaged DNA.

  • Purification:

    • Perform an iodixanol gradient ultracentrifugation to separate the AAV particles from cellular debris.

    • Collect the viral fraction.

  • Dialysis and Concentration: Dialyze the purified virus against PBS to remove iodixanol and concentrate using an appropriate centrifugal filter unit.

  • Titering: Determine the viral titer (vector genomes/mL) using quantitative PCR (qPCR) with primers specific to the AAV ITRs.

Protocol 2: Stereotaxic AAV-DREADD Injection in Mice

This protocol describes the procedure for targeted delivery of AAV-DREADD vectors into the mouse brain.

Materials:

  • AAV-DREADD vector

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe with a 33-gauge needle

  • Microinjection pump

  • Surgical tools

Procedure:

  • Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (2-4% for induction, 1-2% for maintenance).

  • Surgical Preparation:

    • Mount the mouse in the stereotaxic frame.

    • Apply eye ointment to prevent corneal drying.

    • Shave the scalp and sterilize the area with betadine and 70% ethanol.

    • Make a midline incision to expose the skull.

  • Coordinate Targeting:

    • Identify bregma and lambda.

    • Determine the stereotaxic coordinates for the target brain region from a mouse brain atlas.

  • Craniotomy: Drill a small burr hole over the target coordinates.

  • Viral Injection:

    • Lower the injection needle to the desired depth.

    • Infuse the AAV-DREADD vector at a rate of 0.1 µL/min (typical volume: 0.25-0.5 µL).

    • Leave the needle in place for 5-10 minutes post-injection to allow for diffusion and prevent backflow.

    • Slowly retract the needle.

  • Post-operative Care:

    • Suture the incision.

    • Administer analgesic and place the mouse on a heating pad until it recovers from anesthesia.

    • Allow 3-4 weeks for optimal DREADD expression before behavioral experiments.

Experimental_Workflow AAV_Production AAV-DREADD Vector Production Stereotaxic_Surgery Stereotaxic Injection AAV_Production->Stereotaxic_Surgery Expression_Period DREADD Expression (3-4 weeks) Stereotaxic_Surgery->Expression_Period C21_Admin C21 Administration Expression_Period->C21_Admin Behavioral_Assay Behavioral/Physiological Assay C21_Admin->Behavioral_Assay Histology Histological Verification Behavioral_Assay->Histology

References

Best Practices for Designing Experiments with Compound 21: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for designing robust and reproducible experiments using Compound 21 (C21). It addresses the compound's dual role as a selective Angiotensin II Type 2 Receptor (AT2R) agonist and a potent agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). Adherence to these guidelines will help ensure data integrity and accurate interpretation of experimental outcomes.

Introduction to Compound 21

Compound 21 is a selective, non-peptide small molecule that has gained significant attention for its therapeutic potential and as a tool in chemogenetics. It is crucial to understand its distinct mechanisms of action to design appropriate experiments.

  • As an AT2R Agonist: C21 mimics the action of Angiotensin II at the AT2 receptor, which is involved in various physiological processes, including vasodilation, anti-inflammation, anti-fibrosis, and neuroprotection.[1][2][3] Activation of the AT2R by C21 often counteracts the effects of the Angiotensin II Type 1 Receptor (AT1R).[1]

  • As a DREADD Agonist: C21 is also a potent agonist for engineered G-protein coupled receptors (GPCRs), specifically muscarinic-based DREADDs such as hM3Dq (excitatory) and hM4Di (inhibitory).[4][5][6] This allows for the remote and precise control of neuronal activity and other cellular processes in genetically modified organisms.[4][5][6]

Critical Consideration: Dose-Dependent Selectivity and Off-Target Effects

While C21 is highly selective for the AT2R at low nanomolar concentrations, higher concentrations, often used in DREADD-based studies, can lead to off-target effects.[3] These include antagonism of M3 muscarinic receptors and binding to other GPCRs, which can confound experimental results.[7][8] Therefore, careful dose-response studies and appropriate controls are mandatory.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data from published studies to aid in experimental design.

Table 1: In Vivo Efficacy of Compound 21 as an AT2R Agonist

SpeciesModelC21 DoseRouteKey FindingReference
MouseTraumatic Brain Injury0.03 mg/kgi.p.Significantly ameliorated neurological severity score and reduced inflammatory markers.[9]
RatIschemic Stroke (MCAO)0.03 mg/kgi.p.Reduced infarct size and improved behavioral outcome.[10]
MouseAcute in vivo stimulation0.25 mg/kgi.v.Induced phosphorylation of Akt and ERK1/2 in adipose tissue and heart.[11]

Table 2: In Vivo Efficacy of Compound 21 as a DREADD Agonist

SpeciesDREADD ReceptorC21 DoseRouteKey FindingReference
MousehM3Dq or hM4Di0.3 - 3 mg/kgi.p.Effective in activating engineered receptors without significant off-target effects at lower end of range.[7]
RathM4Di0.5 mg/kgi.p.Selectively reduced nigral neuron firing without off-target effects.[12][13]
RathM4Di1 mg/kgi.p.Strong off-target effect, increasing nigral neuron activity in control animals.[12][13]

Table 3: In Vitro Activity of Compound 21

AssayReceptorEC50 / IC50Key FindingReference
Radioligand BindingAT2RKi = 1.02 ± 0.14 nmol/LHigh affinity for the AT2 receptor.[14]
Calcium MobilizationhM3DqpEC50 = 8.48 ± 0.05Potent agonist for the hM3Dq DREADD.[4][5]
Calcium MobilizationhM1DqpEC50 = 8.91Potent agonist for the hM1Dq DREADD.[4][5]
Functional AssayhM4DipEC50 = 7.77Potent agonist for the hM4Di DREADD.[4][5]
MyographyM3 ReceptorMicromolar rangeAntagonizes M3 receptors at higher concentrations.[7][8]

Experimental Protocols

In Vitro Protocol: Investigating Anti-Inflammatory Effects of C21 on Endothelial Cells

This protocol describes the investigation of C21's ability to prevent TNF-α-induced inflammation in Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs

  • Cell culture medium

  • Human TNF-α

  • Compound 21 (C21)

  • AT2R antagonist (e.g., PD 123319)

  • Reagents for RNA extraction, qRT-PCR, and protein analysis (Western blot or ELISA)

Procedure:

  • Cell Culture: Culture HUVECs to approximately 80% confluency in appropriate media.

  • Treatment:

    • Incubate cells with media alone (control).

    • Incubate cells with TNF-α (e.g., 10 ng/mL) to induce inflammation.

    • Pre-incubate cells with various concentrations of C21 (e.g., 0.1–100 μM) for a specified time before adding TNF-α.

    • To confirm AT2R dependency, pre-incubate cells with an AT2R antagonist (e.g., 100 μM PD 123319) before adding C21 and TNF-α.

  • Incubation: Incubate for a suitable period (e.g., 4 hours) to allow for changes in gene and protein expression.

  • Analysis:

    • Gene Expression: Extract RNA and perform qRT-PCR to measure the expression of inflammatory markers such as ICAM-1, VCAM-1, IL-6, and CCL2.

    • Protein Expression: Lyse cells and perform Western blotting or use collected supernatant for ELISA to quantify the protein levels of the inflammatory markers.

    • Functional Assay (Adhesion): Perform a static adhesion assay using monocytic cells (e.g., THP-1) to assess the functional consequence of the anti-inflammatory effects.

In Vivo Protocol: Assessing Neuroprotective Effects of C21 in a Mouse Model of Traumatic Brain Injury (TBI)

This protocol outlines the procedure to evaluate the neuroprotective effects of C21 following controlled cortical impact injury in mice.

Materials:

  • Adult male C57BL/6 mice

  • Controlled cortical impact injury device

  • Compound 21 (C21)

  • Saline (vehicle)

  • Anesthetics

  • Neurological Severity Score (NSS) assessment tools

  • Reagents for immunoblotting

Procedure:

  • Animal Model: Induce unilateral cortical impact injury in anesthetized mice.

  • Treatment:

    • Administer C21 (e.g., 0.03 mg/kg, i.p.) or saline at 1 and 3 hours post-TBI.

  • Behavioral Assessment: Perform NSS assessments at 24 hours post-TBI to evaluate neurological deficits.

  • Tissue Collection: At the end of the assessment period, sacrifice the animals and collect brain tissue from the pericontusional area.

  • Biochemical Analysis: Perform immunoblotting on brain homogenates to measure levels of:

    • TBI biomarkers: High mobility group box 1 (HMGB1), Aquaporin-4 (AQ4).

    • Inflammatory markers: Interleukin-1β (IL-1β), Tumor necrosis factor-α (TNF-α).

    • Protective markers: Interleukin-10 (IL-10), phosphorylated endothelial nitric oxide synthase (p-eNOS).

    • Apoptotic markers: Cleaved PARP, cleaved caspase-3.

In Vivo Protocol: Chemogenetic Activation of Neurons using C21

This protocol details the use of C21 to activate DREADD-expressing neurons in vivo.

Materials:

  • Mice expressing a DREADD receptor (e.g., hM3Dq or hM4Di) in a specific neuronal population.

  • Wild-type or non-DREADD expressing littermates (as controls).

  • Compound 21 (C21).

  • Vehicle solution (e.g., saline, DMSO in saline).

  • Behavioral testing apparatus relevant to the neuronal circuit being studied.

Procedure:

  • Dose Selection and Validation:

    • Based on literature, select a starting dose (e.g., 0.3-1 mg/kg, i.p.).

    • Crucially, perform a dose-response study in wild-type animals to identify the highest dose that does not produce off-target behavioral or physiological effects. [12][13]

  • Experimental Groups:

    • DREADD-expressing animals + C21.

    • DREADD-expressing animals + vehicle.

    • Wild-type animals + C21.

    • Wild-type animals + vehicle.

  • Administration: Administer C21 or vehicle via the desired route (e.g., i.p.).

  • Behavioral or Physiological Monitoring: At a time point consistent with the pharmacokinetics of C21 (typically 30-60 minutes post-injection), perform the relevant behavioral tests or physiological recordings.

  • Data Analysis: Compare the results between the experimental groups to determine the specific effect of DREADD activation by C21, while accounting for any potential off-target effects observed in the control groups.

Mandatory Visualizations

Signaling Pathways

cluster_AT2R AT2R Signaling C21 Compound 21 AT2R AT2 Receptor C21->AT2R Gi Gi Protein AT2R->Gi ATIP ATIP AT2R->ATIP Kinases Kinases AT2R->Kinases eNOS eNOS (phosphorylated) AT2R->eNOS IL10 IL-10 Induction AT2R->IL10 Phosphatases Protein Phosphatases Gi->Phosphatases ATIP->Phosphatases Phosphatases->Kinases Akt Akt (p-Ser473) Kinases->Akt ERK ERK1/2 (p-Thr202/Tyr204) Kinases->ERK Neuroprotection Neuroprotection Akt->Neuroprotection ERK->Neuroprotection AntiInflammation Anti-inflammatory Effects eNOS->AntiInflammation IL10->AntiInflammation AntiFibrosis Anti-fibrotic Effects AntiInflammation->AntiFibrosis

Caption: Signaling pathways activated by Compound 21 via the AT2 receptor.

Experimental Workflows

cluster_invitro In Vitro Workflow: Anti-inflammation cluster_invivo In Vivo Workflow: Neuroprotection (TBI) start_vitro Culture HUVECs (80% confluency) treatment_vitro Treatment Groups: - Control - TNF-α - C21 + TNF-α - PD123319 + C21 + TNF-α start_vitro->treatment_vitro incubation_vitro Incubate (e.g., 4 hours) treatment_vitro->incubation_vitro analysis_vitro Analysis: - qRT-PCR (Gene Expression) - Western/ELISA (Protein) - Adhesion Assay incubation_vitro->analysis_vitro start_vivo Induce TBI in Mice treatment_vivo Administer C21 (0.03 mg/kg) or Saline post-TBI start_vivo->treatment_vivo assessment_vivo Neurological Scoring (24h) treatment_vivo->assessment_vivo tissue_collection Collect Brain Tissue assessment_vivo->tissue_collection biochem_analysis Immunoblotting for Biomarkers tissue_collection->biochem_analysis

Caption: Experimental workflows for in vitro and in vivo studies with C21.

Logical Relationships

cluster_roles Dual Roles of Compound 21 cluster_considerations Key Experimental Considerations cluster_outcomes Potential Outcomes C21 Compound 21 AT2R_Agonist AT2R Agonist C21->AT2R_Agonist DREADD_Agonist DREADD Agonist C21->DREADD_Agonist Dose Dose Selection AT2R_Agonist->Dose Therapeutic Therapeutic Effects (Anti-inflammatory, Neuroprotective) AT2R_Agonist->Therapeutic DREADD_Agonist->Dose Chemogenetic Precise Cellular Control (Neuronal Activation/Inhibition) DREADD_Agonist->Chemogenetic Controls Appropriate Controls Dose->Controls OffTarget Confounding Off-Target Effects Dose->OffTarget Controls->OffTarget Mitigates

Caption: Logical relationships in designing experiments with Compound 21.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Off-Target Effects of Compound 21 in DREADD Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting off-target effects of Compound 21 (C21) in DREADD (Designer Receptors Exclusively Activated by Designer Drugs) experiments. This resource offers detailed frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to address common issues and ensure the robustness and reproducibility of your findings.

Frequently Asked Questions (FAQs)

Q1: What is Compound 21 and why is it used as a DREADD actuator?

Compound 21 (C21), with the chemical name 11-(1-piperazinyl)-5H-dibenzo[b,e][1][2]diazepine, is a potent and selective agonist for both excitatory (hM3Dq) and inhibitory (hM4Di) muscarinic-based DREADDs.[1][3] It was developed as an alternative to the first-generation DREADD actuator, Clozapine-N-oxide (CNO).[3] The primary advantages of C21 over CNO include its excellent bioavailability, favorable pharmacokinetic properties, and high brain penetrability.[1][4] Crucially, C21 does not undergo metabolic conversion to clozapine (B1669256), which is a known issue with CNO and can lead to off-target effects due to clozapine's own psychoactive properties.[1][3]

Q2: What are the known off-target effects of Compound 21?

Despite its advantages, C21 is not entirely inert and can produce off-target effects, particularly at higher doses.[5][6] Researchers should be aware of the following potential issues:

  • Dose-dependent effects on neuronal activity: In rats, a 1 mg/kg dose of C21 was found to increase the activity of nigral dopaminergic neurons in control animals not expressing DREADDs, indicating a significant off-target effect.[5][6] Reducing the dose to 0.5 mg/kg eliminated this effect while still effectively activating inhibitory DREADDs.[5][6]

  • Acute Diuresis: C21 has been shown to cause a significant, dose-dependent increase in urine output in wild-type mice at doses of 1.0-3.0 mg/kg.[7][8] This diuretic effect is thought to be mediated by the antagonism of endogenous M3 muscarinic receptors in the bladder.[7][8]

  • Modulation of Sleep: In wild-type mice, C21 (at 3 mg/kg) has been observed to alter sleep architecture, including a suppression of REM sleep, similar to the effects of CNO.[9] This suggests that off-target effects on sleep are not solely due to clozapine conversion.[9]

  • Binding to other GPCRs: Radioligand binding assays have indicated that C21 can bind to a range of endogenous G protein-coupled receptors (GPCRs), including muscarinic M1-3, serotonin, and histamine (B1213489) receptors.[1][7] While it may act as a functional antagonist at these receptors, this binding presents a potential source of off-target effects.[1][4]

Q3: What are the most critical control experiments to include when using Compound 21?

To ensure that the observed experimental effects are due to DREADD activation and not off-target actions of C21, the following control groups are essential:

  • DREADD-negative animals receiving C21: This is the most critical control. Administering the same dose of C21 to animals that have not been engineered to express DREADDs (e.g., wild-type or animals expressing only a reporter gene like mCherry) will reveal any behavioral or physiological effects caused by the compound itself.[4][10]

  • DREADD-expressing animals receiving vehicle: This group controls for any effects of the DREADD expression itself, as well as the stress of the injection procedure.[11]

  • Dose-response curve: Establishing a dose-response curve for C21 in your specific experimental model is crucial to identify the lowest effective dose that activates the DREADD of interest without causing off-target effects.[6][11]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Unexpected behavioral or physiological effects in control animals (DREADD-negative) after C21 administration. Off-target effects of C21.1. Lower the dose of C21: This is the most effective way to mitigate dose-dependent off-target effects.[5][6] 2. Perform a thorough literature search: Investigate if the observed off-target phenotype has been previously reported for C21 or related compounds. 3. Consider alternative DREADD actuators: If lowering the dose is not feasible or effective, explore other actuators like JHU37160 or Perlapine, while being mindful of their own potential off-target profiles.[12]
No observable effect after C21 administration in DREADD-expressing animals. 1. Low or no DREADD expression. 2. Insufficient C21 dose. 3. Incorrect timing of observation relative to C21 administration.1. Verify DREADD expression: Use immunohistochemistry (IHC) or in situ hybridization to confirm receptor expression in the target cell population.[11][13] 2. Increase C21 dose cautiously: If DREADD expression is confirmed, perform a dose-response study to find the optimal concentration.[11] 3. Optimize timing: The pharmacokinetic profile of C21 should be considered to ensure that behavioral or physiological measurements are taken at the time of peak drug activity.[14]
Variability in response to C21 across experimental subjects. 1. Inconsistent DREADD expression levels. 2. Individual differences in C21 metabolism or sensitivity.1. Validate viral transduction/transgenesis: Ensure consistent and targeted DREADD expression across all subjects through careful surgical procedures and post-mortem histological analysis.[11] 2. Increase sample size: A larger number of subjects can help to account for individual variability.

Quantitative Data Summary

Table 1: In Vitro Potency of Compound 21 at Muscarinic DREADDs

DREADD ReceptorEC50 (nM)Reference(s)
hM3Dq1.7[7]
hM4Di2.95[14][15]

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect.

Table 2: Recommended In Vivo Dosing for Compound 21

SpeciesDose Range (mg/kg)Route of AdministrationNotesReference(s)
Mouse0.3 - 3.0Intraperitoneal (i.p.)Higher doses (≥1.0 mg/kg) may induce off-target effects such as diuresis.[7][14]
Rat0.5 - 1.0Intraperitoneal (i.p.)1.0 mg/kg produced significant off-target effects in nigral dopaminergic neurons. 0.5 mg/kg was effective for DREADD activation without this off-target effect.[5][6]

Experimental Protocols

Protocol 1: Validation of DREADD Expression via Immunohistochemistry (IHC)

  • Tissue Preparation: Ninety minutes to two hours after C21 or vehicle administration, deeply anesthetize the animal and perfuse transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).[16] Post-fix the brain in 4% PFA overnight and then transfer to a sucrose (B13894) solution for cryoprotection.[16]

  • Sectioning: Section the brain containing the DREADD-expressing region at 30-40 µm using a cryostat or vibratome.[16]

  • Immunostaining:

    • Wash sections in PBS.

    • Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature.[16]

    • Incubate sections with a primary antibody against the DREADD tag (e.g., HA-tag, mCherry) overnight at 4°C.

    • Wash sections in PBS and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature.[16]

    • (Optional) For functional validation, co-stain for an activity marker like c-Fos.[17]

  • Imaging: Mount the sections on slides and visualize using a fluorescence microscope to confirm the location and level of DREADD expression.

Protocol 2: In Vivo Electrophysiology for Functional Validation

  • Animal Preparation: Anesthetize the animal expressing the DREADD in the target brain region and secure it in a stereotaxic frame.

  • Electrode Implantation: Implant a recording electrode in the target region and a reference electrode elsewhere.

  • Baseline Recording: Record baseline neuronal activity (e.g., firing rate) for a stable period.

  • C21 Administration: Administer a predetermined dose of C21 (i.p.).

  • Post-injection Recording: Continue to record neuronal activity to observe changes in firing rate (increase for Gq-DREADDs, decrease for Gi-DREADDs).

  • Control Experiments: Perform the same procedure in DREADD-negative animals to control for off-target electrophysiological effects of C21.

Visualizations

G cluster_0 Gq-DREADD (hM3Dq) Signaling C21_q Compound 21 hM3Dq hM3Dq C21_q->hM3Dq activates Gq Gq hM3Dq->Gq activates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 releases PKC Protein Kinase C DAG->PKC activates Excitation Neuronal Excitation Ca2->Excitation PKC->Excitation

Caption: Gq-DREADD (hM3Dq) signaling pathway activated by Compound 21.

G cluster_1 Gi-DREADD (hM4Di) Signaling C21_i Compound 21 hM4Di hM4Di C21_i->hM4Di activates Gi Gi hM4Di->Gi activates AC Adenylyl Cyclase Gi->AC inhibits GIRK GIRK Channels (K⁺ Efflux) Gi->GIRK activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Inhibition Neuronal Inhibition PKA->Inhibition GIRK->Inhibition G cluster_workflow Troubleshooting Workflow for Unexpected Effects Start Unexpected behavioral/ physiological effect observed CheckControls Are effects present in DREADD-negative controls? Start->CheckControls OffTarget Likely Off-Target Effect CheckControls->OffTarget Yes DREADD_Effect Likely DREADD-Mediated Effect CheckControls->DREADD_Effect No LowerDose Lower C21 Dose & Repeat Experiment OffTarget->LowerDose AltLigand Consider Alternative DREADD Ligand OffTarget->AltLigand ValidateExpression Validate DREADD Expression (IHC, in situ) DREADD_Effect->ValidateExpression LowerDose->CheckControls Proceed Proceed with Analysis ValidateExpression->Proceed

References

C21 Technical Support Center: Troubleshooting Behavioral Side Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Compound 21 (C21). This resource is designed to assist researchers, scientists, and drug development professionals in identifying and controlling for potential behavioral side effects of C21 during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected changes in locomotor activity in our control animals treated with C21. What could be the cause?

A1: This is a critical observation and could be due to a dose-dependent off-target effect of C21. While C21 is a selective AT2R agonist, at higher concentrations, it can interact with other receptors. For instance, in male rats, a dose of 1 mg/kg has been shown to significantly increase the activity of nigral neurons in control animals, indicating a notable off-target effect.[1][2] Reducing the C21 dose to 0.5 mg/kg may circumvent this issue while still effectively activating inhibitory DREADDs if that is the intended application.[1][2] It's also important to note that chronic administration of C21 at 1 mg/kg in male mice has been reported to not significantly affect locomotor activity, suggesting that the administration paradigm (acute vs. chronic) can also influence the outcome.[3]

Q2: Are there sex-dependent differences in the behavioral side effects of C21?

A2: Yes, evidence suggests that there can be sex-dependent differences in the off-target effects of C21. In female rats, a dose of 0.5 mg/kg of C21, which was found to be devoid of off-target effects in males, induced a transient and residual off-target effect. This highlights the necessity of testing C21's selectivity and efficacy in both male and female animals for each new experimental condition.

Q3: Can C21 be used as a DREADD agonist without causing behavioral side effects?

A3: C21 has been proposed as an alternative to Clozapine-N-oxide (CNO) for DREADD activation due to its lack of back-metabolism to clozapine. However, it is not without its own potential for off-target effects. Studies have shown that C21 can exhibit affinity for serotoninergic 5-HT2 and histaminergic H1 receptors. To minimize the risk of behavioral side effects when using C21 as a DREADD agonist, it is crucial to perform thorough dose-response studies and include appropriate control groups (e.g., wild-type animals receiving C21) to differentiate between DREADD-mediated and off-target effects. A study in male rats demonstrated that at 0.5 mg/kg, C21 activated hM4Di without inducing the off-target effects on nigral neuron activity seen at 1 mg/kg.

Q4: We are using C21 for its neuroprotective effects as an AT2R agonist. Should we be concerned about behavioral confounds in our cognitive and motor function tests?

A4: While C21 has shown promise in promoting neuroprotection and functional recovery after events like stroke, it is essential to be aware of potential behavioral side effects that could confound the interpretation of your results. The off-target effects on locomotor activity at higher doses, as discussed in Q1, could impact performance in motor tasks. Therefore, it is advisable to use the lowest effective dose of C21 for its AT2R-mediated effects and to include a C21-treated sham group to control for any direct behavioral effects of the compound. A dose of 0.03 mg/kg administered intraperitoneally has been shown to be effective in reducing neurological deficits in a rat model of ischemic stroke.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Increased locomotor activity in control animals Dose-dependent off-target effect of C21.Perform a dose-response study to determine the lowest effective dose. Consider reducing the dose to 0.5 mg/kg or lower.
Inconsistent behavioral results between male and female subjects Sex-dependent differences in C21's off-target effects.Analyze data from male and female animals separately and consider conducting pilot studies to characterize the effects of C21 in both sexes for your specific behavioral paradigm.
Anxiety-like behavior observed in the elevated plus maze or open field test Potential off-target effects on serotoninergic or other neurotransmitter systems.Include a comprehensive battery of behavioral tests to get a clearer picture of the behavioral phenotype. Ensure appropriate vehicle controls are used. Chronic administration studies have shown no significant effect on anxiety-like behaviors at 1mg/kg in mice.
Unexpected diuretic effect Off-target antagonism of M3 muscarinic receptors.Be aware of potential diuretic effects, especially at doses of 1.0 mg/kg and higher, which could influence behavior in certain paradigms. Monitor water intake and urine output if this is a concern for your experimental design.

Quantitative Data Summary

Table 1: Dose-Dependent Effects of C21 on Nigral Neuron Activity in Rats

Dose (mg/kg) Sex Effect in Control Animals (non-DREADD expressing) Effect in DREADD-expressing Animals
1.0MaleStrong increase in nigral neuron activityDREADD-mediated effects may be confounded by off-target activation
0.5MaleNo significant off-target effectSelective activation of inhibitory DREADDs, reducing nigral neuron firing
0.5FemaleTransient and residual off-target effectDREADD-mediated effects may be partially mitigated by off-target effects

Table 2: Effects of Chronic C21 Administration on Behavior in Male Mice

Dose (mg/kg) Administration Locomotor Activity Anxiety-like Behavior (Elevated Plus Maze)
1.0Chronic (5 days/week for 16 weeks)No significant difference compared to vehicleNo significant difference compared to vehicle

Experimental Protocols

Open Field Test for Locomotor Activity and Anxiety-Like Behavior

This protocol is adapted from established methods to assess the effects of C21 on spontaneous locomotor activity and anxiety-like behavior in rodents.

Materials:

  • Open field arena (e.g., 40 x 40 x 30 cm for mice)

  • Video recording and tracking system

  • C21 solution and vehicle control

  • 70% ethanol (B145695) for cleaning

Procedure:

  • Acclimation: Habituate the animals to the testing room for at least 30-60 minutes before the experiment.

  • Drug Administration: Administer C21 or vehicle control via the desired route (e.g., intraperitoneal injection). The timing of administration relative to the test should be consistent across all animals.

  • Test Initiation: Gently place the animal in the center of the open field arena.

  • Recording: Start the video recording and tracking software immediately. Allow the animal to explore the arena for a predetermined duration (typically 5-30 minutes).

  • Data Collection: The tracking software should record parameters such as:

    • Total distance traveled

    • Time spent in the center zone vs. the periphery

    • Number of entries into the center zone

    • Rearing frequency

  • Cleaning: After each trial, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

This protocol is a standard method to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

Materials:

  • Elevated plus maze apparatus (two open arms, two closed arms)

  • Video recording and tracking system

  • C21 solution and vehicle control

  • 70% ethanol for cleaning

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes prior to testing.

  • Drug Administration: Administer C21 or vehicle control.

  • Test Initiation: Place the animal in the center of the maze, facing one of the open arms.

  • Recording: Start the video recording and tracking software and allow the animal to explore the maze for a set duration (typically 5 minutes).

  • Data Collection: The primary measures of anxiety-like behavior are:

    • Time spent in the open arms vs. the closed arms

    • Number of entries into the open arms vs. the closed arms

  • Cleaning: Clean the maze thoroughly with 70% ethanol between animals.

Visualizations

AT2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C21 Compound 21 AT2R AT2 Receptor C21->AT2R G_protein Gαi/o AT2R->G_protein NO_synthase Nitric Oxide Synthase (NOS) AT2R->NO_synthase activates MAPK_p MAPK Phosphatases (MKP-1) AT2R->MAPK_p activates NFkB_in NF-κB (inactive) AT2R->NFkB_in inhibits activation SHP1 SHP-1 G_protein->SHP1 activates MAPK MAPK (e.g., ERK1/2) SHP1->MAPK dephosphorylates (inactivates) NO Nitric Oxide (NO) NO_synthase->NO cGMP cGMP NO->cGMP stimulates guanylate cyclase Gene_exp Gene Expression (Anti-inflammatory & Tissue Protective) cGMP->Gene_exp Vasodilation MAPK_p->MAPK NFkB_ac NF-κB (active) MAPK->NFkB_ac activates NFkB_ac->Gene_exp Pro-inflammatory gene expression Experimental_Workflow cluster_prep Preparation cluster_dosing Dosing & Control Groups cluster_testing Behavioral Testing cluster_analysis Data Analysis & Interpretation Animal_acclimation Animal Acclimation C21_prep C21 & Vehicle Preparation Dose_response Dose-Response Pilot Study (e.g., 0.1, 0.5, 1.0 mg/kg) C21_prep->Dose_response Control_groups Establish Control Groups: - Vehicle - C21 in Wild-Type - C21 in DREADD-expressing (if applicable) Dose_response->Control_groups Locomotor_test Open Field Test (Locomotor Activity & Anxiety) Control_groups->Locomotor_test Anxiety_test Elevated Plus Maze (Anxiety-like Behavior) Control_groups->Anxiety_test Data_collection Automated Video Tracking & Data Collection Locomotor_test->Data_collection Anxiety_test->Data_collection Stats Statistical Analysis (e.g., ANOVA, t-test) Data_collection->Stats Interpretation Interpretation: Differentiate on-target vs. off-target effects Stats->Interpretation

References

Technical Support Center: Optimizing Compound 21 (C21) Dosage for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Compound 21 (C21). This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on determining the optimal C21 dosage for various animal models and species. The following frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols are presented in a question-and-answer format to directly address specific issues you may encounter during your preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is Compound 21 (C21) and what is its primary mechanism of action?

A1: Compound 21 (C21) is a selective, non-peptide agonist of the Angiotensin II Type 2 Receptor (AT2R). The AT2R is part of the renin-angiotensin system (RAS) and its activation is associated with protective effects, including anti-inflammatory, anti-fibrotic, and neuroprotective actions. C21 is widely used in preclinical research to investigate the therapeutic potential of AT2R activation in various disease models.[1]

Q2: What is a typical starting dose for C21 in rodent models?

A2: A typical starting dose for C21 in rodents (mice and rats) ranges from 0.03 mg/kg to 1 mg/kg, administered via intraperitoneal (i.p.), intravenous (i.v.), or oral (p.o.) routes.[2][3] However, the optimal dose is highly dependent on the specific animal model, the disease context, the route of administration, and the desired therapeutic effect. Therefore, a dose-range finding study is strongly recommended for any new experimental setup.

Q3: How do I convert a known effective dose of C21 from one animal species to another?

A3: Interspecies dose conversion is typically performed using allometric scaling, which accounts for differences in body surface area and metabolic rate between species.[4] A common method is to use the body surface area (BSA) normalization approach. The formula for converting a dose from Animal A to an equivalent dose in Animal B is:

Dose (Animal B in mg/kg) = Dose (Animal A in mg/kg) × (Km of Animal A / Km of Animal B)

The Km value is a conversion factor calculated as Body Weight (kg) / Body Surface Area (m²). Standard Km values for various species are available in the literature.[5][6]

Q4: What are the known off-target effects of C21 and how can I control for them?

A4: While C21 is a selective AT2R agonist, high doses may lead to off-target effects. Some studies, particularly in the context of DREADD (Designer Receptors Exclusively Activated by Designer Drugs) research, have reported that C21 can interact with other receptors, such as muscarinic and serotonin (B10506) receptors.[3][7][8] To mitigate and control for off-target effects, it is crucial to:

  • Conduct a dose-response study: Use the lowest effective dose to minimize the risk of off-target binding.[3]

  • Include appropriate controls: Always include a vehicle-treated control group. In studies involving genetically modified models (e.g., DREADDs), a control group of wild-type animals receiving C21 is essential to differentiate between target-specific and off-target effects.[9]

  • Use a selective antagonist: Co-administration of a selective AT2R antagonist, such as PD-123319, can be used to confirm that the observed effects of C21 are indeed mediated by the AT2R.[1]

Dose Determination Workflow

The following diagram illustrates a typical workflow for determining the optimal dose of C21 in a new animal model.

Workflow for C21 Dose Determination cluster_0 Phase 1: Initial Dose Estimation cluster_1 Phase 2: In Vivo Dose-Range Finding cluster_2 Phase 3: Efficacy Study Dose Selection Literature Review Review existing literature for C21 doses in similar models DRF Study Design Design Dose-Range Finding (DRF) study Literature Review->DRF Study Design In Vitro Data Analyze in vitro potency (EC50) of C21 In Vitro Data->DRF Study Design Allometric Scaling Perform allometric scaling from other species if data is available Allometric Scaling->DRF Study Design MTD Determination Determine Maximum Tolerated Dose (MTD) DRF Study Design->MTD Determination Select Doses Select 3-4 dose levels below the MTD MTD Determination->Select Doses Pharmacokinetics Optional: Conduct pharmacokinetic (PK) analysis Pharmacokinetics->Select Doses Efficacy Study Conduct efficacy study with selected doses Select Doses->Efficacy Study Optimal Dose Identify optimal therapeutic dose Efficacy Study->Optimal Dose

Caption: A stepwise workflow for determining the optimal in vivo dose of C21.

C21 Signaling Pathway

Activation of the AT2 receptor by C21 initiates a cascade of intracellular signaling events that are generally counter-regulatory to the classical AT1 receptor pathway.

Simplified C21-AT2R Signaling Pathway C21 Compound 21 (C21) AT2R AT2 Receptor C21->AT2R G_protein Gαi/o AT2R->G_protein NO_production Nitric Oxide (NO) Production AT2R->NO_production SHP1 SHP-1 G_protein->SHP1 MAPK_inhibition MAPK Inhibition (e.g., p38, ERK1/2) SHP1->MAPK_inhibition Anti_inflammatory Anti-inflammatory Effects MAPK_inhibition->Anti_inflammatory Anti_fibrotic Anti-fibrotic Effects MAPK_inhibition->Anti_fibrotic cGMP cGMP NO_production->cGMP PKG PKG cGMP->PKG Vasodilation Vasodilation PKG->Vasodilation Vasodilation->Anti_inflammatory

Caption: Key downstream signaling events following C21 binding to the AT2 receptor.

Experimental Protocols

Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Study

A DRF study is a preliminary experiment to identify a range of tolerated doses and to determine the MTD, which is the highest dose that does not cause unacceptable adverse effects.[10][11][12]

Objective: To determine the acute toxicity and tolerability of C21 and to establish a safe dose range for subsequent efficacy studies.

Methodology:

  • Animal Model: Select the appropriate animal species and strain for your research question.

  • Group Allocation: Assign a small number of animals (e.g., 3-5 per group) to at least 4-5 dose groups, including a vehicle control group.

  • Dose Selection:

    • Start with a low dose, estimated from literature data or allometric scaling.

    • Escalate the dose in subsequent groups, often using a geometric progression (e.g., 1, 3, 10, 30 mg/kg).

  • Administration: Administer C21 via the intended route of administration for your efficacy studies (e.g., i.p., p.o.).

  • Monitoring:

    • Record body weight daily.

    • Observe animals for clinical signs of toxicity at least twice daily (e.g., changes in posture, activity level, grooming, and signs of pain or distress).

    • At the end of the study (typically 7-14 days), collect blood for hematology and serum chemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological examination.

  • MTD Determination: The MTD is generally defined as the highest dose that results in no more than a 10-20% reduction in body weight and does not produce severe clinical signs of toxicity or mortality.[13][14]

Quantitative Data Summary

The following tables summarize reported effective doses of C21 in various preclinical models. Note that these are examples, and the optimal dose for your specific study may vary.

Table 1: Effective Doses of C21 in Rodent Models

SpeciesModel/IndicationDose Range (mg/kg)Route of AdministrationReference(s)
MouseCerebral Ischemia0.03i.p.[2]
MouseDREADD Activation0.4 - 1i.p.[15]
RatPulmonary Hypertension0.03s.c.[2]
RatStroke0.5p.o.[3][16]
RatNeuropathic Pain0.1 - 1i.p.[3]

Table 2: Allometric Scaling Conversion Factors (Km)

SpeciesBody Weight (kg)Body Surface Area (m²)Km ( kg/m ²)
Mouse0.020.00663.0
Rat0.150.0256.0
Rabbit1.50.1510.0
Dog100.520.0
Non-human Primate30.2412.5
Human601.637.0

Data adapted from publicly available allometric scaling tables.[5][6]

Troubleshooting Guide

Issue 1: High toxicity observed at the intended therapeutic dose (e.g., significant body weight loss, lethargy).

  • Possible Cause: The administered dose is above the MTD for the specific animal model or strain. The formulation vehicle may be causing toxicity.

  • Troubleshooting Steps:

    • Immediately reduce the dose by 25-50%.

    • If toxicity persists, conduct a more thorough MTD study with a wider range of lower doses.

    • Run a vehicle-only control group to assess the tolerability of the formulation. Consider alternative, less toxic vehicles if necessary.[17]

Issue 2: Lack of efficacy at a well-tolerated dose.

  • Possible Cause: The dose is too low to achieve a therapeutic concentration at the target site. The bioavailability of C21 via the chosen route of administration is poor. The animal model may be resistant to the therapeutic effects of AT2R activation.

  • Troubleshooting Steps:

    • Gradually increase the dose in a stepwise manner, while carefully monitoring for signs of toxicity.

    • Consider a different route of administration that may offer better bioavailability (e.g., from p.o. to i.p.).

    • Perform a pharmacokinetic (PK) study to measure the plasma and target tissue concentrations of C21 to ensure adequate exposure.

    • Confirm the expression and functionality of the AT2R in your animal model.

Issue 3: Inconsistent results between animals in the same treatment group.

  • Possible Cause: Inaccurate or inconsistent dosing. Variability in the health status or genetic background of the animals.

  • Troubleshooting Steps:

    • Ensure precise and consistent administration of C21. For oral gavage, ensure proper technique to avoid accidental administration into the lungs.

    • Use animals of a similar age and weight, and from a reputable supplier.

    • Randomize animals into treatment groups to minimize bias.

Issue 4: Suspected off-target effects.

  • Possible Cause: The dose of C21 is too high, leading to binding to other receptors.

  • Troubleshooting Steps:

    • Reduce the dose to the lowest effective concentration.

    • Include a wild-type control group receiving C21 in studies with genetically modified animals.

    • Co-administer a selective AT2R antagonist (e.g., PD-123319) to confirm that the observed effects are AT2R-mediated. If the effect persists in the presence of the antagonist, it is likely an off-target effect.[1]

References

Minimizing variability in experimental results with Compound 21

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability in experimental results when working with Compound 21 (C21).

Frequently Asked Questions (FAQs)

Q1: What is Compound 21 and what is its primary mechanism of action?

A1: Compound 21 (C21) is a selective non-peptide agonist for the Angiotensin II Type 2 (AT2) receptor.[1][2][3] Its chemical name is N-[[3-[4-(1H-imidazol-1-ylmethyl)phenyl]-5-(2-methylpropyl)-2-thienyl]sulfonyl]-carbamic acid, butyl ester.[2] It is widely used to study the therapeutic potential of AT2 receptor activation in various disease models, including cardiovascular and neurological disorders.[1] C21 is also utilized as a designer drug for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), specifically for muscarinic-based DREADDs.

Q2: What are the known off-target effects of Compound 21 that could contribute to experimental variability?

A2: While C21 is a selective AT2 receptor agonist, several studies have reported off-target effects that are a significant source of experimental variability. These effects can be dose-dependent and may vary by species and gender. Reported off-target effects include:

  • AT1 Receptor Stimulation: In some vascular preparations, C21 has been shown to cause vasoconstriction through Angiotensin II Type 1 (AT1) receptor stimulation.

  • Muscarinic Receptor Antagonism: C21 can act as an antagonist at muscarinic M3 receptors, which can, for example, inhibit bladder smooth muscle contraction.

  • Broad GPCR Interaction: Radioligand binding assays have indicated that C21 can bind to a range of endogenous G protein-coupled receptors (GPCRs).

  • DREADD-independent neuronal activation: At higher doses (e.g., 1 mg/kg in rats), C21 can induce neuronal activation in the absence of DREADD expression.

Q3: How should I prepare and store Compound 21 to ensure its stability and solubility?

A3: Proper handling of C21 is crucial for consistent experimental outcomes. For the dihydrochloride (B599025) salt of Compound 21, which is water-soluble:

  • Solubility: It is readily soluble in water up to a concentration of 100 mM. For the standard form, DMSO is a suitable solvent.

  • Stock Solutions: It is recommended to prepare fresh solutions for immediate use. If storage is necessary, aliquot the solution into tightly sealed vials and store at -20°C for up to one month.

  • Stability: In aqueous solution at room temperature, the purity of C21 can decrease over time. It is best to use solutions within 48 hours of preparation. The solid form is stable when stored at -20°C.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between experimental replicates Off-target effects of C21. Conduct dose-response studies to determine the optimal concentration that elicits the desired AT2R-mediated effect without significant off-target activity. Include appropriate controls, such as co-administration with an AT2 receptor antagonist (e.g., PD123319) to confirm the observed effects are AT2R-mediated. For DREADD experiments, include a control group of animals not expressing the DREADD receptor but receiving C21.
Unexpected physiological responses (e.g., changes in blood pressure, diuresis) C21 can have AT2R-independent effects on vascular tone and renal function. Carefully monitor relevant physiological parameters. The observed effects of C21 on blood pressure can vary, ranging from decreases to increases. Be aware that C21 can induce acute diuresis in wild-type mice at doses of 1.0-3.0 mg/kg.
Precipitation of C21 in cell culture media Poor solubility of the non-salt form in aqueous solutions. If not using the water-soluble dihydrochloride salt, prepare a high-concentration stock solution in DMSO and then dilute it stepwise into the pre-warmed culture medium (37°C). Ensure the final DMSO concentration is low (typically ≤ 0.5%) to avoid cytotoxicity.
Inconsistent results in vivo Differences in drug metabolism and off-target effects between sexes. Be aware that the effects of C21 can differ between male and female animals. It is advisable to include both sexes in your study design or to state the sex of the animals used.

Experimental Protocols

In Vitro Endothelial Cell Inflammation Assay

This protocol is adapted from studies investigating the anti-inflammatory effects of C21 on endothelial cells.

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate endothelial cell growth medium.

  • Pre-treatment: Pre-incubate HUVECs with varying concentrations of Compound 21 (e.g., 10⁻¹¹ to 10⁻³ M) for a specified period (e.g., 1 hour). To confirm AT2R specificity, a separate group of cells can be co-incubated with an AT2R antagonist (e.g., PD123319).

  • Inflammatory Stimulation: Induce an inflammatory response by adding TNF-α (e.g., 10 ng/mL) to the culture medium and incubate for a defined time (e.g., 4-24 hours).

  • Endpoint Analysis: Assess inflammatory markers such as the expression of adhesion molecules (e.g., ICAM-1), cytokine production (e.g., IL-6, CCL2) via qPCR, ELISA, or Western blot. Monocyte adhesion assays can also be performed.

In Vivo Murine Model of Traumatic Brain Injury (TBI)

This protocol is based on a study evaluating the neuroprotective effects of C21 following TBI in mice.

  • Animal Model: Induce a unilateral cortical impact injury in adult C57BL/6 mice.

  • Compound 21 Administration: Administer C21 intraperitoneally (i.p.) at a dose of 0.03 mg/kg at 1 and 3 hours post-TBI.

  • Neurological Assessment: Evaluate neurological deficits at 24 hours post-TBI using a standardized neurological severity score (NSS).

  • Tissue Analysis: At the experimental endpoint, sacrifice the animals and collect brain tissue from the pericontusional area for analysis of inflammatory and apoptotic markers (e.g., TNF-α, IL-1β, caspase-3) by immunoblotting or immunohistochemistry.

Data Presentation

Table 1: In Vitro and In Vivo Dosing of Compound 21

Application Model Concentration/Dose Key Findings Reference
Neurite OutgrowthNG108-15 cells0.1 µMInduction of neurite outgrowth
Blood Pressure ReductionSpontaneously Hypertensive Rats0.05 mg/kgReduction in mean arterial blood pressure
Pulmonary HypertensionRat Model0.03 mg/kgReduction in right ventricle hypertrophy and fibrosis
Cerebral IschemiaMouse Model0.03 mg/kgIncreased survival and reduced neurological deficits
Endothelial InflammationHUVECs100 µMReduction of TNF-α-induced gene and protein expression
Traumatic Brain InjuryMouse Model0.03 mg/kg (i.p.)Attenuation of neurological deficits and inflammation
DREADD ActivationRats0.5 mg/kg (i.p.)Selective activation of hM4Di without off-target effects in males
DREADD Off-Target EffectRats1 mg/kg (i.p.)Increased nigral neuron activity in control animals

Visualizations

Signaling Pathway of Compound 21 via the AT2 Receptor

Compound21_AT2R_Signaling Compound 21-Mediated AT2 Receptor Signaling C21 Compound 21 AT2R AT2 Receptor C21->AT2R binds & activates G_protein G Protein AT2R->G_protein activates Anti_inflammatory Anti-inflammatory Effects AT2R->Anti_inflammatory leads to Neuroprotection Neuroprotection AT2R->Neuroprotection contributes to PLC Phospholipase C G_protein->PLC PKC Protein Kinase C PLC->PKC NO_Synthase NO Synthase PKC->NO_Synthase activates NO Nitric Oxide NO_Synthase->NO produces Vasodilation Vasodilation NO->Vasodilation

Caption: Signaling pathway of Compound 21 via the AT2 receptor.

Experimental Workflow for Investigating Off-Target Effects

C21_Off_Target_Workflow Workflow to Mitigate Variability from Off-Target Effects cluster_prep Experimental Preparation cluster_exp Experimental Groups cluster_analysis Data Analysis Dose_Selection Select Dose Range (e.g., 0.3-3 mg/kg) Group2 Compound 21 Dose_Selection->Group2 Animal_Model Choose Animal Model (Specify species & sex) Group1 Vehicle Control Animal_Model->Group1 Animal_Model->Group2 Group3 C21 + AT2R Antagonist (e.g., PD123319) Animal_Model->Group3 Group4 DREADD-negative + C21 (for DREADD studies) Animal_Model->Group4 Measure_Endpoints Measure Primary & Physiological Endpoints Group1->Measure_Endpoints Group2->Measure_Endpoints Group3->Measure_Endpoints Group4->Measure_Endpoints Compare_Groups Compare Results Between Groups Measure_Endpoints->Compare_Groups Conclusion Determine AT2R-specific vs. Off-Target Effects Compare_Groups->Conclusion

Caption: Experimental workflow for identifying off-target effects.

References

Technical Support Center: Troubleshooting Unexpected Diuretic Effects of Compound 21 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected diuretic effects with Compound 21 (C21) in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: Is it normal to observe a diuretic effect after administering Compound 21?

A1: While Compound 21 is primarily known as a potent DREADD (Designer Receptors Exclusively Activated by Designer Drugs) agonist and an agonist for the angiotensin II type 2 (AT2) receptor, recent studies have reported significant, dose-dependent diuretic effects in wild-type mice not expressing any DREADD transgene.[1][2][3][4][5] Therefore, observing diuresis is an unexpected but documented off-target effect.

Q2: At what dose are the diuretic effects of Compound 21 typically observed?

A2: The diuretic effects of Compound 21 are dose-dependent. Studies in mice have shown a significant increase in urine output at doses of 1.0 mg/kg and 3.0 mg/kg, with a nearly four-fold increase at 1.0 mg/kg. This effect was not apparent at a lower dose of 0.3 mg/kg.

Q3: What is the proposed mechanism for Compound 21-induced diuresis?

A3: The exact molecular mechanism is still under investigation. However, evidence suggests that Compound 21 may act as an antagonist at muscarinic M3 receptors in the urinary bladder and kidneys. This is somewhat paradoxical, as M3 receptor activation is typically associated with diuresis. Another potential mechanism involves the activation of AT2 receptors in the renal proximal tubule, which can promote natriuresis (sodium excretion) through a bradykinin-nitric oxide-cGMP signaling pathway.

Q4: How does Compound 21-induced diuresis affect glomerular filtration rate (GFR)?

A4: Administration of 1.0 mg/kg of Compound 21 has been shown to significantly increase the glomerular filtration rate (GFR) in anesthetized mice, corresponding with the increase in urine output. No significant change in GFR was observed at a 0.3 mg/kg dose.

Q5: Are there any other observed off-target effects of Compound 21?

A5: Yes, besides its diuretic effects, Compound 21 has been shown to bind to other endogenous G protein-coupled receptors (GPCRs), including muscarinic M1-3 receptors. It has also been reported to have off-target effects on the activity of nigral dopaminergic neurons at higher concentrations.

Troubleshooting Guide

This guide provides a step-by-step approach to investigate and manage unexpected diuretic effects observed during in vivo experiments with Compound 21.

Problem: Significant increase in urine output after Compound 21 administration.

Table 1: Summary of Dose-Dependent Diuretic Effects of Compound 21 in Mice

Dosage (mg/kg)ObservationReference
0.3No significant increase in urine output or GFR.
1.0Approximately 4-fold increase in urine output and a significant increase in GFR.
3.0Significant increase in total urine volume output (though in some studies, less than at 1 mg/kg).

Table 2: Key Parameters to Monitor

ParameterExpected Change with Diuretic EffectMethod of Measurement
Urine VolumeIncreaseMetabolic cages, voiding spot assay
Glomerular Filtration Rate (GFR)IncreaseMeasurement of inulin (B196767) or creatinine (B1669602) clearance
Urinary Sodium (Na+) and Potassium (K+)Potential IncreaseFlame photometry, ion-selective electrodes
Mean Arterial Pressure (MAP)No significant change reportedBlood pressure monitoring
  • Action: Double-check your calculations for the dose of Compound 21. Ensure accurate and consistent administration (e.g., intraperitoneal, intravenous).

  • Rationale: The diuretic effect is dose-dependent. Inaccurate dosing can lead to unexpected results.

  • Action: Include a vehicle-only control group in your experimental design. If using DREADD-expressing animals, also include a wild-type control group receiving the same dose of Compound 21.

  • Rationale: This will help differentiate between the intended DREADD-mediated effects and the off-target diuretic effects of the compound itself.

  • Action: If feasible, test a range of Compound 21 doses, including a lower dose (e.g., 0.3 mg/kg or 0.5 mg/kg) where diuretic effects have been reported to be absent or minimal.

  • Rationale: This will help establish the threshold for the diuretic effect in your specific animal model and experimental conditions.

  • Action: To test the hypothesis of M3 receptor antagonism, consider co-administering an M3 receptor agonist. To investigate the role of the AT2 receptor, co-administration of an AT2 receptor antagonist (e.g., PD-123319) could be performed.

  • Rationale: These experiments can help elucidate the pharmacological pathway responsible for the observed diuresis.

Experimental Protocols

Protocol 1: In Vivo Assessment of Diuretic Activity (Adapted from Lipschitz Test)
  • Animal Model: Use male Wistar or Sprague-Dawley rats (150-220 g).

  • Acclimatization: Acclimatize animals to individual metabolic cages for at least 3 days prior to the experiment.

  • Experimental Groups (n=6 per group):

    • Control Group: Vehicle (e.g., 0.9% saline with 0.5% carboxymethyl cellulose).

    • Reference Standard Group: A known diuretic such as furosemide (B1674285) or hydrochlorothiazide.

    • Test Groups: Compound 21 at various doses (e.g., 0.3, 1.0, 3.0 mg/kg).

  • Procedure:

    • Fast animals overnight with free access to water.

    • Administer saline (e.g., 25 ml/kg, p.o.) to all animals to ensure hydration.

    • Thirty minutes after saline loading, administer the vehicle, reference standard, or Compound 21.

    • Collect urine in the metabolic cages at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) post-treatment.

  • Data Analysis:

    • Measure the total volume of urine for each animal at each time point.

    • Analyze the electrolyte content (Na+, K+) of the urine using a flame photometer.

    • Calculate diuretic action and diuretic activity relative to the reference standard.

Protocol 2: Voiding Spot Assay (VSA) in Awake Mice
  • Animal Model: Use male or female mice.

  • Procedure:

    • Place a piece of filter paper on the bottom of an empty cage.

    • Administer Compound 21 (e.g., 0.3, 1.0, 3.0 mg/kg, i.p.) or vehicle.

    • Place the mouse in the cage for a defined period (e.g., 90 minutes).

    • Remove the mouse and allow the filter paper to dry.

  • Data Analysis:

    • Image the filter paper under UV light.

    • Quantify the total urine area and the number of urine spots using image analysis software.

Visualizations

Diagram 1: Troubleshooting Workflow for Unexpected Diuresis

Troubleshooting_Workflow Troubleshooting Unexpected Diuresis with Compound 21 A Observation: Unexpected Diuresis B Step 1: Verify Dose and Administration A->B Start Troubleshooting C Step 2: Implement Control Groups (Vehicle, Wild-Type) B->C D Step 3: Conduct Dose-Response Study (e.g., 0.3, 1.0, 3.0 mg/kg) C->D E Step 4: Investigate Mechanism (Co-administration with receptor agonist/antagonist) D->E F Resolution: Characterize and Control for Off-Target Effect E->F

Caption: A flowchart for troubleshooting unexpected diuretic effects of Compound 21.

Diagram 2: Proposed Signaling Pathways for Compound 21's Diuretic Effect

Signaling_Pathways Proposed Signaling Pathways for Compound 21 Diuresis cluster_0 Hypothesized Off-Target Pathway cluster_1 Known AT2 Receptor Pathway C21_M3 Compound 21 Inhibition Antagonism C21_M3->Inhibition M3R Muscarinic M3 Receptor (Kidney/Bladder) M3R->Inhibition Diuresis_M3 Increased Urine Output Inhibition->Diuresis_M3 Leads to C21_AT2 Compound 21 AT2R AT2 Receptor (Renal Proximal Tubule) C21_AT2->AT2R Agonist BK_NO_cGMP Bradykinin-NO-cGMP Signaling Cascade AT2R->BK_NO_cGMP Activates Natriuresis Natriuresis (Increased Sodium Excretion) BK_NO_cGMP->Natriuresis Promotes

Caption: Proposed signaling pathways for the diuretic and natriuretic effects of Compound 21.

References

Validation & Comparative

A Head-to-Head Battle of DREADD Agonists: Compound 21 vs. Clozapine-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the efficacy and application of two key chemogenetic actuators.

In the rapidly evolving field of chemogenetics, Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) have become an indispensable tool for remotely controlling neuronal activity and signaling pathways. For years, clozapine-N-oxide (CNO) has been the go-to agonist for muscarinic-based DREADDs. However, concerns over its metabolic conversion to clozapine (B1669256), a psychoactive drug with its own set of biological targets, have spurred the development of alternative actuators. Among these, Compound 21 (C21) has emerged as a promising candidate. This guide provides an objective comparison of the efficacy of Compound 21 versus CNO, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in making informed decisions for their study designs.

Executive Summary: C21 as a More Specific Alternative

Compound 21 generally presents a more favorable profile for in vivo DREADD applications where specificity is paramount.[1][2] The primary advantage of C21 is its lack of conversion to clozapine, which mitigates the risk of off-target effects associated with CNO's back-metabolism.[3][4] Furthermore, C21 exhibits excellent bioavailability, brain penetrability, and potent activation of both excitatory (hM3Dq, hM1Dq) and inhibitory (hM4Di) DREADDs.[1][2][3][5] While both compounds can have off-target effects at high doses, careful dose-response studies can minimize these.[6][7][8]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative parameters for Compound 21 and CNO based on published research.

Table 1: In Vitro Potency at Muscarinic DREADDs

CompoundDREADD ReceptorpEC50EC50 (nM)
Compound 21 hM3Dq8.483.31
hM1Dq8.911.23
hM4Di7.7716.98
Clozapine-N-oxide (CNO) hM4Di-8.1

Data compiled from multiple sources. Note that EC50 values can vary depending on the specific assay conditions.[3][7][9]

Table 2: Pharmacokinetic Properties

ParameterCompound 21Clozapine-N-oxide (CNO)
Back-Metabolism to Clozapine No detectable conversion.[3]Yes, undergoes in vivo conversion to clozapine.[1][2][10]
Brain Penetrability Excellent.[1][5] Readily detected in the brain after systemic administration.[5]Poor.[5] CNO itself is not readily detected in the brain; effects are largely attributed to converted clozapine.[5]
Typical In Vivo Dose (mice) 0.4 - 1 mg/kg (i.p.).[7]3 - 5 mg/kg (i.p.).[7][9]
Time to Effect (i.p.) Effective at ~15 minutes.[7][9]Effective at ~15 minutes.[7][9]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized protocols for the use of Compound 21 and CNO in in vivo rodent studies.

Protocol 1: In Vivo DREADD Activation in Mice

Materials:

  • Compound 21 or CNO

  • Sterile saline (0.9% NaCl)

  • Vehicle (e.g., DMSO, if necessary for dissolution)

  • Appropriate viral vector for DREADD expression (e.g., AAV-hSyn-hM3Dq-mCherry)

  • Stereotaxic surgery setup

  • Behavioral or physiological recording apparatus

Procedure:

  • DREADD Expression:

    • Anesthetize the mouse and secure it in a stereotaxic frame.

    • Infuse the DREADD-expressing viral vector into the target brain region.

    • Allow for sufficient time for viral expression (typically 2-3 weeks).

  • Drug Preparation:

    • Compound 21: Dissolve in a vehicle such as a small amount of DMSO and then dilute with sterile saline to the final desired concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 25g mouse).

    • CNO: Dissolve directly in sterile saline to the desired concentration (e.g., 0.5 mg/mL for a 5 mg/kg dose).[11] It is recommended to prepare fresh solutions for each experiment.

  • Administration:

    • Administer the prepared Compound 21 or CNO solution via intraperitoneal (i.p.) injection.

    • For control groups, administer the vehicle solution. It is critical to include a control group of animals expressing the DREADD receptor but receiving only the vehicle, as well as a group not expressing the DREADD but receiving the active compound, to account for off-target effects.[12][13]

  • Behavioral/Physiological Assessment:

    • Conduct behavioral testing or physiological recordings at a predetermined time point after injection (e.g., 15-30 minutes).[11] The duration of the effect should be determined in pilot studies.

Protocol 2: Validation of DREADD Activation via c-Fos Immunohistochemistry

Procedure:

  • Following the administration of Compound 21 or CNO as described above, wait for 90-120 minutes to allow for the expression of the immediate early gene c-Fos, an indicator of neuronal activation.[14]

  • Deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).[14]

  • Post-fix the brain in 4% PFA overnight.

  • Section the brain (e.g., 40 µm sections) using a vibratome or cryostat.

  • Perform standard immunohistochemistry using a primary antibody against c-Fos and a fluorescently labeled secondary antibody.

  • Image the sections using a confocal or fluorescence microscope to visualize c-Fos expression in the DREADD-expressing cells.

Mandatory Visualizations

Signaling Pathways

The activation of muscarinic DREADDs triggers specific G-protein signaling cascades. The diagrams below illustrate the canonical pathways for Gq- and Gi-coupled DREADDs.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist C21 or CNO hM3Dq hM3Dq (DREADD) Agonist->hM3Dq Binds Gq Gαq hM3Dq->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces Neuronal_Excitation Neuronal Excitation PKC->Neuronal_Excitation Ca_release->Neuronal_Excitation

Gq-DREADD (hM3Dq) Signaling Pathway.

Gi_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist C21 or CNO hM4Di hM4Di (DREADD) Agonist->hM4Di Binds Gi Gαi hM4Di->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates cAMP cAMP AC->cAMP Produces Neuronal_Inhibition Neuronal Inhibition GIRK->Neuronal_Inhibition K⁺ efflux PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Neuronal_Inhibition

Gi-DREADD (hM4Di) Signaling Pathway.
Experimental Workflow

The following diagram outlines a typical experimental workflow for a DREADD-based study.

Experimental_Workflow Start Start AAV_Injection Stereotaxic Injection of DREADD AAV Start->AAV_Injection Incubation Virus Incubation (2-3 Weeks) AAV_Injection->Incubation Habituation Habituation to Experimental Procedures Incubation->Habituation Drug_Administration C21/CNO or Vehicle Administration Habituation->Drug_Administration Behavioral_Testing Behavioral/ Physiological Testing Drug_Administration->Behavioral_Testing Tissue_Collection Tissue Collection and Histology Behavioral_Testing->Tissue_Collection Data_Analysis Data Analysis Tissue_Collection->Data_Analysis End End Data_Analysis->End

General Experimental Workflow for In Vivo DREADD Studies.

Conclusion and Recommendations

The choice between Compound 21 and CNO depends on the specific requirements of the experiment. For studies where potential off-target effects of clozapine are a significant concern, Compound 21 is the superior choice.[1][2] Its favorable pharmacokinetic profile and lack of metabolic conversion to clozapine provide a cleaner and more specific activation of DREADDs.[3][4]

However, it is crucial to recognize that C21 is not entirely devoid of off-target effects, particularly at higher concentrations.[4][6][8] Therefore, for any DREADD experiment, regardless of the agonist used, the following are strongly recommended:

  • Thorough dose-response studies: Determine the minimal effective dose to elicit the desired DREADD-mediated effect.

  • Comprehensive control groups: Include DREADD-expressing animals receiving vehicle and non-DREADD-expressing animals receiving the agonist to unequivocally attribute the observed effects to DREADD activation.

By carefully considering the properties of each agonist and implementing rigorous experimental design, researchers can effectively harness the power of DREADD technology to unravel the complexities of biological systems.

References

A Researcher's Guide to Designing Negative Controls for Compound 21 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the effects of Compound 21, the design of rigorous and appropriate negative control experiments is paramount to ensure the validity and interpretability of their findings. This guide provides a comparative overview of essential negative control strategies, complete with detailed experimental protocols and data presentation formats, to support robust study design.

A Critical Clarification: Which Compound 21?

A crucial initial consideration is the identity of "Compound 21" being used, as this name refers to at least two distinct molecules in pharmacological research:

  • AT2 Receptor Agonist: A selective nonpeptide agonist for the Angiotensin II Type 2 (AT2) receptor[1][2][3]. It is implicated in various physiological processes, including vasodilation, anti-inflammation, and neuroprotection[1][4]. However, some studies have reported AT2 receptor-independent effects, such as AT1 receptor stimulation and calcium channel blockade.

  • DREADD Agonist: A potent and selective agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), particularly muscarinic-based DREADDs like hM3Dq and hM4Di. It is used for chemogenetic manipulation of neuronal activity in vitro and in vivo. This compound has also been noted to have potential off-target effects.

Failure to distinguish between these compounds will lead to fundamentally flawed experimental design. This guide will address negative controls for both entities, starting with the AT2 receptor agonist.

Part 1: Negative Controls for Compound 21 (AT2 Receptor Agonist)

When studying Compound 21 as an AT2 receptor agonist, negative controls are essential to confirm that the observed effects are indeed mediated by the AT2 receptor and not due to off-target interactions or experimental artifacts.

Core Negative Control Strategies

The primary negative control strategies for validating the on-target activity of Compound 21 (AT2R agonist) include:

  • Pharmacological Blockade: Using a selective antagonist to block the target receptor.

  • Genetic Knockout/Knockdown: Utilizing cells or animal models where the target receptor is absent or its expression is significantly reduced.

  • Inactive/Vehicle Control: A baseline control to account for the effects of the vehicle in which Compound 21 is dissolved.

  • Structurally Similar Inactive Compound: Employing a molecule with a similar chemical structure to Compound 21 but lacking activity at the AT2 receptor.

Comparison of Negative Control Strategies
Control Strategy Principle Advantages Disadvantages Typical Application
Pharmacological Blockade (e.g., PD-123319) Co-administration of a selective AT2 receptor antagonist to competitively inhibit the effects of Compound 21.Relatively simple to implement in both in vitro and in vivo models. Allows for acute assessment of receptor involvement.Potential for off-target effects of the antagonist itself. Requires careful dose-response validation.Functional assays (e.g., vasodilation, cell signaling), behavioral studies.
Genetic Knockout/Knockdown (AT2R-/- or shRNA) Use of cells or animal models lacking a functional AT2 receptor gene.Provides the most definitive evidence for the involvement of the AT2 receptor.Can be time-consuming and expensive to generate. Potential for developmental compensation in knockout models.Validating key findings from pharmacological blockade studies. Investigating chronic effects.
Vehicle Control Administration of the solvent used to dissolve Compound 21 (e.g., DMSO, saline).Essential baseline for all experiments. Controls for effects of the vehicle itself.Does not control for off-target effects of the compound.All experiments involving Compound 21.
Inactive Structural Analog Use of a compound structurally related to Compound 21 that does not bind to or activate the AT2 receptor.Controls for potential effects related to the chemical scaffold of Compound 21.Can be difficult to source or synthesize. Requires validation of its inactivity.High-throughput screening, initial hit validation.
Detailed Experimental Protocols

1. Pharmacological Blockade of AT2 Receptor-Mediated Signaling

  • Objective: To determine if the effect of Compound 21 is blocked by a selective AT2 receptor antagonist.

  • Materials:

    • Compound 21

    • PD-123319 (selective AT2 receptor antagonist)

    • Appropriate cell line or animal model

    • Assay-specific reagents (e.g., for measuring downstream signaling)

  • Procedure:

    • Prepare stock solutions of Compound 21 and PD-123319 in a suitable vehicle (e.g., DMSO).

    • Culture cells to the desired confluency or prepare the animal model.

    • Pre-incubate one group of cells/animals with an effective concentration of PD-123319 for a sufficient duration to ensure receptor blockade.

    • Treat the experimental groups as follows:

      • Group 1: Vehicle control

      • Group 2: Compound 21 alone

      • Group 3: PD-123319 alone

      • Group 4: PD-123319 pre-incubation followed by Compound 21

    • Perform the functional assay to measure the outcome of interest (e.g., protein phosphorylation, gene expression, physiological response).

    • Analyze the data to compare the response to Compound 21 in the presence and absence of the antagonist.

2. Genetic Ablation of the AT2 Receptor

  • Objective: To confirm that the effect of Compound 21 is absent in a system lacking the AT2 receptor.

  • Materials:

    • Compound 21

    • Wild-type (WT) cells/animals

    • AT2 receptor knockout (AT2R-/-) cells/animals or cells treated with AT2R shRNA

  • Procedure:

    • Culture WT and AT2R-/- cells or prepare WT and AT2R-/- animal models.

    • Treat both WT and AT2R-/- groups with either vehicle or Compound 21.

    • Perform the functional assay.

    • Compare the response to Compound 21 in the WT versus the AT2R-/- background.

Visualizing Experimental Logic

experimental_logic cluster_wildtype Wild-Type System cluster_negative_control Negative Control System C21_WT Compound 21 Effect_WT Observed Effect C21_WT->Effect_WT  Activates AT2R C21_NC Compound 21 Blocker AT2R Antagonist or Genetic Knockout C21_NC->Blocker NoEffect_NC No Effect Blocker->NoEffect_NC  Prevents AT2R Activation

Caption: Logical flow for confirming on-target effects of Compound 21.

Signaling Pathway Visualization

signaling_pathway C21 Compound 21 AT2R AT2 Receptor C21->AT2R Agonist G_protein G Protein AT2R->G_protein Activates Effector Downstream Effectors (e.g., Phosphatases) G_protein->Effector Response Cellular Response (e.g., Anti-inflammatory) Effector->Response PD123319 PD-123319 PD123319->AT2R Antagonist

Caption: Simplified signaling pathway for Compound 21 at the AT2 receptor.

Part 2: Negative Controls for Compound 21 (DREADD Agonist)

For studies utilizing Compound 21 as a DREADD agonist, negative controls are crucial to demonstrate that the observed effects are due to the specific activation of the expressed DREADD and not from off-target effects of the compound or the viral vector used for DREADD delivery.

Core Negative Control Strategies
  • No DREADD Expression: Administering Compound 21 to control animals that have not been engineered to express the DREADD receptor.

  • Control Vector: Using a vector that does not contain the DREADD coding sequence (e.g., expresses only a fluorescent reporter like GFP).

  • Vehicle Control: Administering the vehicle solution to DREADD-expressing animals.

Comparison of Negative Control Strategies
Control Strategy Principle Advantages Disadvantages Typical Application
No DREADD Expression (Wild-Type) Administering Compound 21 to wild-type animals to assess for any endogenous receptor activation or off-target effects.Simple and direct assessment of off-target effects of Compound 21.Does not control for effects of the vector or DREADD expression itself.Initial characterization of Compound 21 effects in vivo.
Control Vector (e.g., AAV-GFP) Injecting a control vector into the same target region as the DREADD vector and then administering Compound 21.Controls for the effects of viral transduction and the presence of a non-functional expressed protein.Does not control for potential subtle effects of the DREADD protein itself in the absence of the ligand.All in vivo DREADD experiments.
Vehicle Control Administering vehicle to DREADD-expressing animals.Controls for the stress of injection and the effects of the vehicle.Does not control for off-target effects of Compound 21.All in vivo DREADD experiments.
Detailed Experimental Protocol: Control Vector for In Vivo DREADD Activation
  • Objective: To ensure that the behavioral or physiological effects of Compound 21 are dependent on the expression of the DREADD.

  • Materials:

    • Compound 21

    • Experimental Vector (e.g., AAV-hSyn-hM3Dq-mCherry)

    • Control Vector (e.g., AAV-hSyn-mCherry)

    • Stereotaxic surgery equipment

    • Animal models

  • Procedure:

    • Divide animals into two groups: Experimental and Control Vector.

    • Perform stereotaxic surgery to inject the appropriate vector into the target brain region for each group.

    • Allow for sufficient time for vector expression (typically 3-4 weeks).

    • On the day of the experiment, administer either vehicle or Compound 21 to subsets of both the Experimental and Control Vector groups.

    • Conduct the behavioral or physiological measurements.

    • Analyze the data to confirm that a significant effect of Compound 21 is only observed in the group expressing the DREADD.

Visualizing DREADD Experimental Workflow

dreadd_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_outcome Expected Outcome Group1 Group 1: DREADD Vector C21_G1 Administer Compound 21 Group1->C21_G1 Group2 Group 2: Control Vector (e.g., GFP) C21_G2 Administer Compound 21 Group2->C21_G2 Effect Specific Effect (e.g., Neuronal Activation) C21_G1->Effect NoEffect No Specific Effect C21_G2->NoEffect

Caption: Workflow for DREADD negative control experiment.

References

Compound 21 vs. Perlapine: A Comparative Analysis of DREADD Agonist Reliability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience and pharmacology, the precise and reliable control of neuronal activity is paramount. Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) have emerged as a powerful chemogenetic tool for this purpose. However, the effectiveness of this system hinges on the choice of the agonist. While Clozapine-N-oxide (CNO) has been a common choice, its in vivo conversion to clozapine (B1669256) has prompted the search for more reliable alternatives. This guide provides a detailed comparison of two such alternatives, Compound 21 (C21) and perlapine (B1679613), to assist researchers in making an informed decision for their experimental needs.

This comparison focuses on key performance metrics including potency, selectivity, pharmacokinetics, and off-target effects, supported by experimental data.

Executive Summary

Compound 21 (C21) generally presents as a more reliable DREADD agonist than perlapine due to its higher selectivity for DREADD receptors over their wild-type counterparts and favorable pharmacokinetic profile.[1][2] While both compounds circumvent the issue of metabolic conversion to clozapine, a significant drawback of CNO, C21's design as a dedicated DREADD agonist gives it an edge in specificity.[1][2] However, researchers must be cautious of dose-dependent off-target effects with C21 and the inherent psychoactive properties of perlapine as an approved hypnotic drug.[3][4][5]

In Vitro Performance: Potency and Selectivity

The reliability of a DREADD agonist begins with its ability to potently and selectively activate the engineered receptor. In vitro studies have demonstrated that both C21 and perlapine are potent agonists at both excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs.[1][2]

A key differentiator, however, lies in their selectivity. C21 exhibits a significantly greater binding affinity for DREADD receptors compared to wild-type muscarinic receptors.[1][2] In contrast, perlapine shows only a modest increase in binding affinity for DREADDs over the wild-type receptors.[1][2] This higher selectivity of C21 reduces the likelihood of confounding effects from interactions with endogenous receptors.

AgonistReceptorAssaypEC50
Compound 21 hM1DqIP1 Accumulation8.91
hM3DqCalcium Mobilization8.48 ± 0.05
hM4DipERK1/2 Inhibition7.77
Perlapine hM1DqIP1 Accumulation8.08
hM3DqCalcium Mobilization8.08 ± 0.05
hM4DipERK1/2 Inhibition7.32

Table 1: In Vitro Potency of Compound 21 and Perlapine at DREADD Receptors. Data extracted from Thompson et al., 2018.[1][2] Higher pEC50 values indicate greater potency.

AgonistReceptorBinding Affinity (Ki, nM)
Compound 21 hM1 (wild-type)180
hM1Dq11
hM4 (wild-type)200
hM4Di17
Perlapine hM1 (wild-type)88
hM1Dq51
hM4 (wild-type)110
hM4Di55

Table 2: Binding Affinities of Compound 21 and Perlapine at Wild-Type and DREADD Receptors. Data extracted from Thompson et al., 2018.[1][2] Lower Ki values indicate higher binding affinity.

Signaling Pathways

Both Compound 21 and perlapine activate the canonical signaling pathways associated with the specific DREADD they are targeting. Activation of the Gq-coupled hM3Dq receptor leads to the stimulation of phospholipase C (PLC), which in turn results in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and subsequent cellular excitation. Conversely, activation of the Gi-coupled hM4Di receptor inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and downstream signaling, ultimately resulting in neuronal inhibition.

Gq_DREADD_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Compound 21 or Perlapine hM3Dq hM3Dq (Gq-DREADD) Agonist->hM3Dq Gq Gq hM3Dq->Gq PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gq->PLC Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Excitation Neuronal Excitation Ca2->Excitation PKC->Excitation

Gq-DREADD Signaling Pathway.

Gi_DREADD_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Compound 21 or Perlapine hM4Di hM4Di (Gi-DREADD) Agonist->hM4Di Gi Gi hM4Di->Gi AC Adenylyl Cyclase (AC) cAMP ↓ cAMP AC->cAMP Gi->AC Inhibition Neuronal Inhibition Gi->Inhibition PKA Protein Kinase A (PKA) cAMP->PKA PKA->Inhibition

Gi-DREADD Signaling Pathway.

Pharmacokinetics and Brain Penetrability

A reliable in vivo DREADD agonist must have favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier. Studies have shown that C21 has excellent bioavailability and brain penetrability.[1][6][7] In contrast to CNO, which is largely converted to clozapine before reaching the brain, C21 is readily detected in the brain following systemic administration.[1][2] While the pharmacokinetics of perlapine have been evaluated, the data for C21 are more robustly characterized in the context of DREADD research, highlighting its suitability for in vivo neuroscience applications.[1][2]

CompoundAdministrationBrain PenetrantMetabolizes to Clozapine
Compound 21 IntraperitonealYesNo
Perlapine IntraperitonealYesNo
CNO IntraperitonealPoor (as CNO)Yes

Table 3: In Vivo Characteristics of DREADD Agonists.

Off-Target Effects: A Critical Consideration

The ideal DREADD agonist should be pharmacologically inert at endogenous receptors. While C21 is highly selective for DREADDs, it is not entirely devoid of off-target activity. Studies have shown that at higher concentrations, C21 can bind to a range of other G protein-coupled receptors (GPCRs), potentially acting as a functional antagonist.[1][2] Dose-dependent off-target effects of C21 have been observed, including acute diuresis in wild-type mice and modulation of neuronal activity in rats not expressing DREADDs.[3][4][8][9][10] Therefore, careful dose-response studies are crucial to identify a therapeutic window that maximizes DREADD activation while minimizing off-target effects.[3][9][10]

Perlapine's primary liability in terms of off-target effects is its known function as a hypnotic and sedative.[5] Its structural similarity to other psychoactive compounds means that its effects in a DREADD experiment could be a combination of DREADD-mediated activity and its intrinsic pharmacological properties. This makes it more challenging to interpret behavioral outcomes and attribute them solely to the activation of the engineered DREADD.

Experimental Methodologies

The data presented in this guide are derived from standard and rigorous experimental protocols designed to characterize DREADD agonists.

In Vitro Assays
  • Receptor Binding Assays: Radioligand competition binding assays are used to determine the binding affinity (Ki) of the agonists for both DREADD and wild-type receptors. This is crucial for assessing selectivity.

  • Functional Assays:

    • Calcium Mobilization: For Gq-coupled DREADDs (e.g., hM3Dq), agonist-induced increases in intracellular calcium are measured in cell lines expressing the receptor.

    • cAMP Assays: For Gi-coupled DREADDs (e.g., hM4Di), the inhibition of forskolin-stimulated cAMP production is quantified to determine agonist potency.

    • Phospho-ERK Assays: The phosphorylation of extracellular signal-regulated kinase (ERK) is another downstream marker used to quantify both Gq and Gi pathway activation.

In Vivo Studies
  • Pharmacokinetic Analysis: Following systemic administration (e.g., intraperitoneal injection), concentrations of the agonist in plasma and brain tissue are measured over time using techniques like liquid chromatography-mass spectrometry (LC-MS) to determine bioavailability and brain penetrability.

  • Electrophysiology: In vivo or ex vivo brain slice electrophysiology is used to directly measure the effect of the agonist on the firing rate of neurons expressing the DREADD.

  • Behavioral Analysis: DREADD-expressing animals are treated with the agonist, and subsequent changes in behavior are monitored. It is critical to include a control group of animals that do not express the DREADD but receive the same agonist injection to control for off-target effects.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation binding Binding Assays (Ki determination) selectivity Assess Potency & Selectivity binding->selectivity functional Functional Assays (pEC50 determination) functional->selectivity pk Pharmacokinetics (Brain Penetration) selectivity->pk dose_response Dose-Response Studies (Electrophysiology/Behavior) pk->dose_response behavior Behavioral Experiments (with proper controls) dose_response->behavior efficacy Determine Efficacy & Off-Target Effects behavior->efficacy conclusion Select Optimal Agonist and Dose efficacy->conclusion

General Experimental Workflow for DREADD Agonist Comparison.

Conclusion and Recommendations

When choosing between Compound 21 and perlapine, the experimental context is key.

Compound 21 is the more reliable choice for most applications due to:

  • Higher selectivity for DREADD receptors over wild-type muscarinic receptors.[1][2]

  • Well-characterized and favorable pharmacokinetics , including excellent brain penetration.[1][6][7]

  • No inherent psychoactive properties at recommended doses, unlike perlapine.

However, the potential for dose-dependent off-target effects necessitates rigorous dose-response validation and the inclusion of DREADD-negative control groups in all experiments.[3][9][10]

Perlapine may be considered in specific circumstances, but researchers must be aware of its limitations:

  • Lower selectivity for DREADDs, increasing the risk of engaging endogenous receptors.[1][2]

  • Its established use as a hypnotic drug , which can confound the interpretation of behavioral studies.[5]

References

The End of an Era for CNO? Studies Validate C21's Superiority in Avoiding Clozapine Back-Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience and drug development, the potential for off-target effects from the back-metabolism of the DREADD (Designer Receptors Exclusively Activated by Designer Drugs) agonist Clozapine-N-Oxide (CNO) to the psychoactive compound clozapine (B1669256) has been a persistent concern. However, a growing body of evidence has validated Compound 21 (C21) as a superior alternative, demonstrating a lack of conversion to clozapine and offering a cleaner chemogenetic tool. This guide provides a comparative analysis of C21 against CNO and other next-generation DREADD actuators, supported by experimental data and detailed methodologies.

The primary concern with CNO has been its in vivo conversion to clozapine, which can confound experimental results due to its own potent pharmacological activity at a range of endogenous receptors. In contrast, multiple studies have now confirmed that C21 does not undergo this back-metabolism, providing a more specific and reliable method for activating DREADDs.

Comparative Analysis of DREADD Agonist Metabolism

The following table summarizes the key findings from studies investigating the back-metabolism of various DREADD agonists to clozapine.

DREADD AgonistBack-Metabolism to ClozapineKey-Supporting Studies
Clozapine-N-Oxide (CNO) YesManvich et al., 2018[1]; Jendryka et al., 2019
Compound 21 (C21) No Thompson et al., 2018; Traut et al., 2023[2][3]
Deschloroclozapine (DCZ) NoNagai et al., 2020[2]
Perlapine No (structurally similar to C21)Traut et al., 2023[3]

Experimental Validation of C21's Metabolic Stability

Experimental Protocol for Assessing Back-Metabolism

The following is a generalized experimental protocol based on the methodologies described in the key validation studies for C21 and other DREADD agonists.

Objective: To determine the in vivo conversion of DREADD agonists (CNO, C21, DCZ) to clozapine in animal models.

Materials:

  • DREADD agonists: Clozapine-N-Oxide (CNO), Compound 21 (C21), Deschloroclozapine (DCZ)

  • Animal models (e.g., C57BL/6J mice)

  • Vehicle for drug administration (e.g., saline, DMSO)

  • Blood collection supplies (e.g., EDTA tubes)

  • Brain tissue homogenization buffer

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Animal Dosing: Administer a single intraperitoneal (i.p.) injection of the DREADD agonist (e.g., CNO at 10 mg/kg, C21 at 3 mg/kg, or DCZ at 0.1 mg/kg) or vehicle to the animals.

  • Sample Collection: At various time points post-injection (e.g., 15, 30, 60, 120 minutes), collect blood samples via cardiac puncture into EDTA tubes. Euthanize the animals and harvest brain tissue.

  • Sample Preparation:

    • Plasma: Centrifuge the blood samples to separate the plasma.

    • Brain Tissue: Homogenize the brain tissue in an appropriate buffer.

    • Protein Precipitation: Add a protein precipitation agent (e.g., acetonitrile) to the plasma and brain homogenates to remove proteins.

    • Supernatant Collection: Centrifuge the samples and collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into an LC-MS/MS system.

    • Separate the compounds using a suitable chromatography column and mobile phase gradient.

    • Detect and quantify the concentrations of the parent DREADD agonist and clozapine using tandem mass spectrometry with multiple reaction monitoring (MRM).

  • Data Analysis: Compare the concentration of clozapine detected in the plasma and brain samples of animals treated with the different DREADD agonists.

G cluster_0 In Vivo Experiment cluster_1 Sample Processing cluster_2 Analytical Quantification Animal Dosing Animal Dosing Sample Collection Sample Collection Animal Dosing->Sample Collection Time Points Plasma Separation Plasma Separation Sample Collection->Plasma Separation Brain Homogenization Brain Homogenization Sample Collection->Brain Homogenization Protein Precipitation Protein Precipitation Plasma Separation->Protein Precipitation Brain Homogenization->Protein Precipitation Supernatant for Analysis Supernatant for Analysis Protein Precipitation->Supernatant for Analysis LC-MS/MS Analysis LC-MS/MS Analysis Supernatant for Analysis->LC-MS/MS Analysis Injection Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Concentration Data Conclusion Conclusion Data Analysis->Conclusion

Fig. 1: Experimental workflow for assessing DREADD agonist back-metabolism.

Signaling Pathways of DREADD Activation

The activation of DREADDs by agonists like C21 initiates specific intracellular signaling cascades. The most commonly used DREADDs are the Gq-coupled hM3Dq, which activates downstream signaling, and the Gi-coupled hM4Di, which inhibits cellular activity.

G cluster_Gq Gq Signaling Pathway cluster_Gi Gi Signaling Pathway C21_Gq C21 hM3Dq hM3Dq Receptor C21_Gq->hM3Dq Gq Gq Protein hM3Dq->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC C21_Gi C21 hM4Di hM4Di Receptor C21_Gi->hM4Di Gi Gi Protein hM4Di->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA

Fig. 2: Canonical signaling pathways for Gq- and Gi-coupled DREADDs activated by C21.

Conclusion

The validation of Compound 21 as a DREADD agonist that does not undergo back-metabolism to clozapine marks a significant advancement in chemogenetic research.[2][3] Its use, along with other next-generation agonists like DCZ, allows for more precise and reliable dissection of neural circuits and cellular functions without the confounding off-target effects associated with CNO. For researchers designing chemogenetic experiments, the evidence strongly supports the adoption of C21 and other validated alternatives to ensure the specificity and integrity of their findings.

References

Compound 21: A Critical Appraisal for Next-Generation DREADD-Based Neuromodulation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The advent of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) has revolutionized neuroscience, offering precise control over neuronal activity. While Clozapine-N-oxide (CNO) has been the traditional actuator, concerns over its metabolic conversion to clozapine (B1669256) and potential off-target effects have spurred the development of next-generation actuators. Among these, Compound 21 (C21) has emerged as a promising alternative. This guide provides a critical appraisal of C21, comparing its performance against other DREADD actuators with supporting experimental data and detailed protocols.

Performance Comparison of DREADD Actuators

Compound 21 offers significant advantages over CNO, primarily its lack of conversion to clozapine, a compound with its own complex pharmacological profile.[1][2] This key feature minimizes the risk of off-target effects associated with clozapine, enhancing the specificity of DREADD-mediated interventions. C21 also demonstrates favorable pharmacokinetic properties, including excellent brain penetrability, a crucial attribute for an effective neuromodulatory agent.[1][2]

However, it is important to note that C21 is not without its own potential for off-target effects, particularly at higher doses. Studies have shown that C21 can bind to a range of other G protein-coupled receptors (GPCRs), potentially acting as a functional antagonist.[1] Therefore, careful dose-response studies are essential to identify a therapeutic window that maximizes DREADD activation while minimizing off-target interactions. Newer actuators like JHU37160 are also being developed to address these limitations.

Below is a summary of the key performance metrics for C21 and other commonly used DREADD actuators.

ActuatorDREADD TargetPotency (EC50)Brain PenetrationMetabolic Conversion to ClozapineKey AdvantagesKey Disadvantages
Compound 21 (C21) hM3Dq, hM4Di~1.7 nM (hM3Dq), ~2.95 nM (hM4Di)ExcellentNoNo clozapine conversion, good brain penetrance.Potential for off-target effects at higher doses.
Clozapine-N-oxide (CNO) hM3Dq, hM4Di~6.0 nM (hM3Dq), ~8.1 nM (hM4Di)PoorYesWidely used and characterized.Off-target effects due to clozapine conversion.
Perlapine hM3DqPotent (pEC50 ~8.08)GoodNoApproved hypnotic drug, no clozapine conversion.Less characterized as a DREADD actuator compared to CNO and C21.
JHU37160 hM3Dq, hM4DiHigh PotencyGoodNoHigh potency and selectivity.Newer compound, less extensive in vivo data available.

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the experimental context, the following diagrams illustrate the canonical signaling pathways for Gq and Gi-coupled DREADDs and a typical experimental workflow for in vivo DREADD studies.

Gq_Signaling_Pathway C21 Compound 21 hM3Dq hM3Dq (Gq-DREADD) C21->hM3Dq Gq Gαq hM3Dq->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Neuronal_Excitation Neuronal Excitation Ca2_release->Neuronal_Excitation PKC->Neuronal_Excitation

Gq-DREADD Signaling Pathway

Gi_Signaling_Pathway cluster_cAMP C21 Compound 21 hM4Di hM4Di (Gi-DREADD) C21->hM4Di Gi Gαi hM4Di->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits GIRK GIRK Channels Gi->GIRK activates ATP ATP AC->ATP converts cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition decreased phosphorylation K_efflux K⁺ Efflux GIRK->K_efflux K_efflux->Neuronal_Inhibition

Gi-DREADD Signaling Pathway

DREADD_Workflow cluster_prep A. Preparation cluster_exp B. Experimentation cluster_val C. Validation AAV_Design 1. Viral Vector Design (e.g., AAV-hSyn-DIO-hM3Dq-mCherry) Stereotaxic_Surgery 2. Stereotaxic Surgery & Viral Injection AAV_Design->Stereotaxic_Surgery Recovery 3. Post-operative Recovery & Viral Expression (2-3 weeks) Stereotaxic_Surgery->Recovery C21_Admin 4. Compound 21 Administration (e.g., i.p. injection) Recovery->C21_Admin Behavioral_Testing 5. Behavioral Testing C21_Admin->Behavioral_Testing Tissue_Collection 6. Tissue Collection & Processing Behavioral_Testing->Tissue_Collection Histology 7. Histological Confirmation (e.g., mCherry expression) Tissue_Collection->Histology cFos 8. c-Fos Staining (for activation) Tissue_Collection->cFos

References

Safety Operating Guide

Proper Disposal Procedures for BC21

Author: BenchChem Technical Support Team. Date: December 2025

Product Identification: BC21, also known as Dr. Reckeweg Bio-Combination 21, is a homeopathic remedy intended for teething troubles in infants and children.[1][2] It is not classified as a hazardous chemical or a regulated pharmaceutical.

Active Ingredients:

  • Calcarea Phosphorica (Calcium Phosphate)[2][3]

  • Ferrum Phosphoricum (Iron Phosphate)[2]

Given the nature of this product as a homeopathic preparation, it is not considered hazardous waste and does not fall under the stringent disposal regulations governed by agencies like the EPA for hazardous pharmaceuticals. However, for researchers, scientists, and drug development professionals operating in a laboratory environment, all substances, regardless of their perceived hazard, should be managed with a clear and consistent procedure to ensure safety and compliance with institutional protocols for non-hazardous waste.

The following procedures outline the recommended steps for the proper disposal of this compound in a laboratory setting.

Standard Operating Procedure for Disposal

This procedure treats this compound as non-hazardous solid laboratory waste. The primary goal is to ensure the substance is securely contained and disposed of through the appropriate waste stream, preventing any potential for misidentification or unintended use.

1.0 Personal Protective Equipment (PPE)

  • Standard laboratory attire, including a lab coat and safety glasses, should be worn.

  • Gloves are recommended to prevent direct contact and maintain good laboratory hygiene.

2.0 Disposal of Unused or Expired Tablets

  • Collection: Place the unwanted this compound tablets into a designated, clearly labeled waste container for non-hazardous solid materials.

  • Deactivation (Optional but Recommended): To render the tablets unusable, they can be mixed with an inert substance like sand, cat litter, or used coffee grounds.

  • Containment: Seal the waste container securely.

  • Labeling: Ensure the container is labeled as "Non-Hazardous Waste for Disposal."

  • Disposal: Dispose of the sealed container in the regular solid waste stream designated for laboratory trash, in accordance with your institution's specific guidelines for non-hazardous waste. Do not flush the tablets or dispose of them down the drain.

3.0 Disposal of Empty Containers

  • Decontamination: Remove or obliterate the original product label to prevent misidentification of the empty container.

  • Disposal: The empty and defaced container can be disposed of in the regular laboratory trash or recycling bin, depending on the container material and institutional policy.

Data Presentation

As this compound is a non-hazardous homeopathic product, there is no quantitative data regarding disposal limits, concentration thresholds, or specific environmental hazards that would necessitate a structured data table for comparison. Disposal should be guided by the procedural steps outlined above.

Experimental Protocols

No specific experimental protocols are required for the disposal of this compound, as it does not require chemical neutralization or other forms of treatment prior to disposal. The procedure is purely mechanical and logistical.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

BC21_Disposal_Workflow cluster_prep Preparation cluster_disposal Disposal Steps cluster_final Final Disposition start Identify Unwanted This compound Product ppe Don Appropriate PPE (Gloves, Safety Glasses) start->ppe 1. Safety First collect Place Tablets into Waste Container ppe->collect 2. Collect deactivate Optional: Mix with Inert Material collect->deactivate 3. Deactivate seal Securely Seal Container deactivate->seal 4. Contain label_waste Label as 'Non-Hazardous Waste' seal->label_waste 5. Identify dispose Dispose in Designated Non-Hazardous Lab Trash label_waste->dispose 6. Dispose end Disposal Complete dispose->end

Caption: Workflow for the disposal of non-hazardous this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.